Boc-d-homoserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517079 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67198-87-2, 745011-75-0 | |
| Record name | N-(tert-Butoxycarbonyl)-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-d-homoserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Boc-D-homoserine from D-aspartic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of Boc-D-homoserine, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available D-aspartic acid. The synthesis involves a three-step sequence: N-terminal protection of D-aspartic acid, formation of a cyclic anhydride to differentiate the two carboxylic acid functionalities, and subsequent regioselective reduction to afford the desired product. This guide details the experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the chemical transformations and experimental workflow.
Synthetic Strategy Overview
The conversion of D-aspartic acid to this compound requires the selective reduction of the side-chain (β-carboxylic acid) carboxyl group to a primary alcohol. To achieve this selectivity, a protection and activation strategy is employed. The amino group is first protected with the tert-butyloxycarbonyl (Boc) group. Subsequently, the two carboxylic acid groups are converted into a cyclic anhydride. This intermediate allows for the regioselective reduction of the β-carbonyl group.
Experimental Protocols
Step 1: Synthesis of N-Boc-D-aspartic acid
This procedure outlines the protection of the amino group of D-aspartic acid using di-tert-butyl dicarbonate ((Boc)₂O).
Methodology:
-
To a stirred solution of D-aspartic acid (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water or an aqueous solution of potassium bicarbonate, add di-tert-butyl dicarbonate (1.1-1.5 eq.).
-
Maintain the reaction mixture at a controlled temperature, typically between 0 °C and room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to a pH of approximately 3 using a suitable acid (e.g., 0.001 M HCl).
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-D-aspartic acid.
| Parameter | Value | Reference |
| Starting Material | D-Aspartic Acid | Commercially Available |
| Reagents | Di-tert-butyl dicarbonate, Potassium Bicarbonate, Hydrochloric Acid | Commercially Available |
| Solvent | Dioxane/Water or Aqueous K₂CO₃, Dichloromethane | Commercially Available |
| Reaction Time | 2-4 hours | [1] |
| Yield | ~94% | [1] |
Step 2: Synthesis of N-Boc-D-aspartic Anhydride
This step involves the cyclization of N-Boc-D-aspartic acid to form the corresponding cyclic anhydride, which activates the β-carboxylic acid for selective reduction.
Methodology:
-
Suspend N-Boc-D-aspartic acid (1.0 eq.) in acetic anhydride (2.0-2.2 eq.).
-
Heat the mixture to a moderate temperature (e.g., 35-50 °C) with stirring.
-
Maintain the temperature and continue stirring for several hours (e.g., 48-60 hours) until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid product and wash with a cold solvent like ether.
-
Dry the product under vacuum to obtain N-Boc-D-aspartic anhydride.
| Parameter | Value | Reference |
| Starting Material | N-Boc-D-aspartic acid | Prepared in Step 1 |
| Reagents | Acetic Anhydride | Commercially Available |
| Reaction Temperature | 35-50 °C | [2][3] |
| Reaction Time | 48-60 hours | [2] |
| Yield | High (specific yield not reported for Boc-derivative, but analogous reactions have high yields) |
Step 3: Synthesis of this compound
This final step is the regioselective reduction of the anhydride to yield the target molecule, this compound.
Methodology:
-
Dissolve N-Boc-D-aspartic anhydride (1.0 eq.) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-2.0 eq.), portion-wise while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water or a dilute acid.
-
Adjust the pH to acidic (e.g., pH 3-4) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
| Parameter | Value | Reference |
| Starting Material | N-Boc-D-aspartic Anhydride | Prepared in Step 2 |
| Reagents | Sodium Borohydride | Commercially Available |
| Solvent | Tetrahydrofuran (THF) | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | Inferred from similar reductions |
| Yield | Moderate to high (specific yield not detailed in a single source) | Inferred from similar reductions |
Visualizations
Synthetic Pathway
Caption: Synthetic route from D-aspartic acid to this compound.
Experimental Workflow
References
- 1. CN104276966A - Preparation method of Boc-L-aspartic acid - Google Patents [patents.google.com]
- 2. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. US4945172A - Preparation of N-formyl-L-aspartic anhydride - Google Patents [patents.google.com]
Enantioselective Synthesis of Boc-D-homoserine: An In-depth Technical Guide
Introduction
Boc-D-homoserine, a valuable chiral building block in the synthesis of pharmaceuticals and peptidomimetics, is a non-proteinogenic amino acid derivative. Its enantiomerically pure form is crucial for the development of stereochemically defined drug candidates, influencing their pharmacological activity and reducing potential side effects. This technical guide provides a comprehensive overview of various enantioselective methods for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The guide details experimental protocols for key synthetic routes, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathways.
Chemical Synthesis Approaches
Several strategies have been developed for the enantioselective synthesis of this compound, primarily utilizing the chiral pool of readily available D-amino acids such as D-methionine, D-aspartic acid, and D-serine.
Synthesis from D-Methionine
A common approach involves the conversion of D-methionine to D-homoserine, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Reaction Pathway:
Figure 1: Synthesis of this compound from D-Methionine.
Experimental Protocol:
-
Step 1: Synthesis of D-Homoserine Lactone from D-Methionine. [1]
-
D-Methionine is reacted with a stoichiometric amount of bromoacetic acid.
-
The reaction is carried out in a 20% acetic acid solution of water and isopropanol (1:1) at reflux temperature.
-
The resulting homoserine hydrobromide is then cyclized to D-homoserine lactone by treatment with 4 M HCl in dioxane.
-
-
Step 2: Boc Protection of D-Homoserine.
-
The D-homoserine lactone is hydrolyzed to D-homoserine.
-
The amino group of D-homoserine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base (e.g., sodium bicarbonate, triethylamine) in a solvent such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
The reaction mixture is typically stirred at room temperature until completion.
-
The this compound is then isolated and purified, often by column chromatography.
-
Quantitative Data:
| Starting Material | Intermediate | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| D-Methionine | D-Homoserine Lactone | This compound | >75% (for lactone formation) | High (retention of stereochemistry) | [1] |
Synthesis from D-Aspartic Acid
This strategy involves the selective reduction of the β-carboxylic acid group of a suitably protected D-aspartic acid derivative.
Reaction Pathway:
Figure 2: Synthesis of this compound from D-Aspartic Acid.
Experimental Protocol:
-
Step 1: Preparation of N-Boc-D-Aspartic Anhydride.
-
D-aspartic acid is first protected with a Boc group using Boc₂O and a base.
-
The resulting N-Boc-D-aspartic acid is then treated with a dehydrating agent, such as acetic anhydride or dicyclohexylcarbodiimide (DCC), to form the corresponding cyclic anhydride. Care must be taken to avoid racemization during this step.
-
-
Step 2: Regioselective Reduction of N-Boc-D-Aspartic Anhydride.
-
The N-Boc-D-aspartic anhydride is dissolved in a suitable solvent, such as THF or dimethoxyethane (DME).
-
A mild reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The regioselectivity of the reduction is crucial to obtain the desired β-hydroxy acid.
-
The reaction is quenched, and the product is worked up and purified to yield this compound.
-
Quantitative Data:
| Starting Material | Intermediate | Product | Overall Yield | Enantiomeric Excess (e.e.) |
| D-Aspartic Acid | N-Boc-D-Aspartic Anhydride | This compound | Moderate to Good | >99% |
Synthesis from D-Serine via Mitsunobu Reaction
This approach utilizes the hydroxyl group of D-serine as a handle for carbon-carbon bond formation, effectively homologating it to homoserine.
Reaction Pathway:
Figure 3: Conceptual pathway for this compound synthesis from D-Serine via Mitsunobu reaction.
Experimental Protocol:
-
Step 1: Protection of D-Serine.
-
The amino group of D-serine is first protected with a Boc group.
-
-
Step 2: Mitsunobu Reaction. [2][3][4]
-
N-Boc-D-serine is subjected to a Mitsunobu reaction with a suitable C1 nucleophile. The reaction typically involves the use of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
The choice of nucleophile and reaction conditions is critical to achieve the desired homologation.
-
Quantitative Data:
| Starting Material | Reaction Type | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| Boc-D-Serine | Mitsunobu Reaction | This compound | Varies | High (inversion of configuration) |
Chemoenzymatic Synthesis
Enzymatic methods offer high enantioselectivity and mild reaction conditions, making them an attractive alternative to purely chemical syntheses.
Transaminase-Catalyzed Asymmetric Synthesis
ω-Transaminases can be employed for the asymmetric amination of a suitable keto-acid precursor to yield D-homoserine, which is then Boc-protected.
Reaction Pathway:
Figure 4: Chemoenzymatic synthesis of this compound.
Experimental Protocol:
-
Step 1: Asymmetric Amination.
-
The keto-acid precursor, 4-hydroxy-2-oxobutanoic acid, is incubated with a D-selective ω-transaminase.
-
An amine donor, such as D-alanine or isopropylamine, is required for the transamination reaction.
-
The reaction is typically carried out in an aqueous buffer at a controlled pH and temperature.
-
-
Step 2: Boc Protection.
-
Following the enzymatic reaction, the resulting D-homoserine is protected with a Boc group as described in the previous sections.
-
Quantitative Data:
| Substrate | Enzyme | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |
| 4-Hydroxy-2-oxobutanoic acid | ω-Transaminase | D-Homoserine | High | >99% |
Conclusion
The enantioselective synthesis of this compound can be achieved through various efficient routes, each with its own advantages and considerations. The choice of a particular method may depend on factors such as the availability of starting materials, scalability, and the desired level of enantiopurity. The chemical syntheses from D-methionine, D-aspartic acid, and D-serine offer well-established pathways, while chemoenzymatic methods provide a highly selective and environmentally benign alternative. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
An In-depth Technical Guide to Boc-D-homoserine: Chemical Structure, Stereochemistry, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-D-homoserine ((2R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid) is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the hydroxyl group on the side chain allows for selective chemical modifications, making it a versatile precursor for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key applications of this compound, supplemented with detailed experimental protocols and data presentation.
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid D-homoserine. The key structural features include a carboxylic acid, a Boc-protected amine at the alpha-carbon, and a primary alcohol at the terminus of the side chain. The "D" designation signifies the stereochemistry at the alpha-carbon, which is in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.
Chemical Identifiers and Properties
A summary of the key chemical identifiers and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | [1] |
| CAS Number | 745011-75-0 | [2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.24 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (200 mg/mL with sonication) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Stereochemistry
The stereochemistry of this compound is crucial for its application in the synthesis of stereospecific molecules. The chiral center at the α-carbon is in the D-configuration, which dictates the three-dimensional arrangement of the substituents. This specific stereoisomer is often utilized to introduce a defined stereocenter in a target molecule, which is of paramount importance in drug development as different enantiomers can exhibit vastly different biological activities.
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of D-homoserine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
D-homoserine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane or other suitable solvent
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve D-homoserine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool the mixture in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield this compound as a solid.
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into a peptide sequence using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.
Caption: General workflow for Boc-SPPS.
Protocol for a manual Boc-SPPS coupling cycle:
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washes: Wash the resin with DCM, isopropanol, and then DCM again.
-
Neutralization: Neutralize the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Washes: Wash the resin with DCM.
-
Coupling:
-
Pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF) or DCM/DMF for 10-20 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washes: Wash the resin with DMF and DCM.
-
Repeat the cycle for the next amino acid.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a multiplet for the α-proton, multiplets for the β- and γ-protons of the homoserine side chain, a singlet for the tert-butyl protons of the Boc group, and a broad singlet for the amine proton. The hydroxyl proton may be observable depending on the solvent.
-
¹³C NMR: Expected signals include carbons of the carbonyl group, the α-carbon, the β- and γ-carbons of the side chain, and the carbons of the Boc protecting group.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in this compound. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid and alcohol, the N-H stretch of the carbamate, the C=O stretch of the carboxylic acid and carbamate, and C-O stretches. While FTIR can distinguish between racemic and enantiopure forms of amino acids in the solid state due to differences in crystal packing, it cannot distinguish between the D- and L-enantiomers in solution.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis, which would typically show the [M+H]⁺ or [M+Na]⁺ ions.
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the orthogonal protecting groups and the presence of a modifiable hydroxyl group.
Peptide Synthesis
The primary application of this compound is as a building block in the synthesis of peptides. The incorporation of non-proteinogenic amino acids like homoserine can lead to peptides with enhanced properties such as:
-
Increased proteolytic stability: The unnatural amino acid can hinder recognition by proteases.
-
Modified conformation: The longer side chain compared to serine can influence the peptide's secondary structure.
-
Introduction of a reactive handle: The hydroxyl group can be further functionalized post-synthesis.
Synthesis of Homoserine Lactones
The side chain of this compound can be cyclized to form a lactone. N-acyl-homoserine lactones are important signaling molecules in bacterial quorum sensing. Synthetic analogues are crucial tools for studying and modulating this communication system, with potential applications in developing novel antibacterial agents that disrupt bacterial virulence without exerting selective pressure for resistance.
Caption: Role in drug development.
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the development of novel peptides and other biologically active molecules. Its well-defined stereochemistry and the presence of orthogonal protecting groups allow for its strategic incorporation into complex targets. The detailed protocols and data presented in this guide are intended to assist researchers in the effective utilization of this important synthetic intermediate.
References
Physical and chemical properties of Boc-d-homoserine
An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-d-homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-homoserine (this compound) is a protected amino acid derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. As a derivative of homoserine, an unnatural amino acid, its chirality and functional groups make it a valuable component in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide synthesis strategies.[] This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its use, and logical workflows for its analysis.
Physical and Chemical Properties
This compound is typically supplied as a white to off-white crystalline powder or solid.[2][3] Its stability is a key consideration for storage and handling; it should be stored in a cool, dark, and dry environment, often at temperatures of -20°C for long-term preservation.[2][4] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which necessitates storage under an inert gas atmosphere.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₁₇NO₅ | |
| Molecular Weight | 219.24 g/mol | |
| CAS Number | 745011-75-0 | |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~124 °C | |
| Solubility | DMSO: 200 mg/mL (912.24 mM); requires sonication | |
| Optical Rotation | [α]²⁰/D: +30.0 to +36.0° (c=1 in methanol) | |
| Purity (Typical) | >95.0% (HPLC) | |
| Topological Polar Surface Area | 95.9 Ų | |
| Storage Temperature | Powder: -20°C (3 years); Solution: -80°C (6 months), -20°C (1 month) |
Experimental Protocols
Detailed methodologies are essential for the effective use and analysis of this compound in a research setting. The following sections provide representative protocols.
Protocol 1: Boc Protection of D-Homoserine (Synthesis)
This protocol describes a general method for the synthesis of this compound from D-homoserine using di-tert-butyl dicarbonate ((Boc)₂O), a common reagent for introducing the Boc protecting group.
Materials:
-
D-Homoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1N Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
5% Citric Acid Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Methodology:
-
Dissolve D-homoserine in a 1N NaOH solution in a flask and cool the mixture in an ice bath with stirring.
-
Separately, dissolve di-tert-butyl dicarbonate in dioxane.
-
Add the (Boc)₂O solution dropwise to the cold, stirring D-homoserine solution.
-
Allow the two-phase mixture to stir at low temperature (e.g., 5°C) for 30 minutes, then warm to room temperature and continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Once the reaction is complete, add water and ethyl acetate to the mixture and transfer to a separatory funnel.
-
Separate the aqueous layer and wash it with ethyl acetate to remove unreacted (Boc)₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by slowly adding a 5% citric acid solution.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Purity and Identity Analysis by HPLC and LC-MS
This protocol outlines a general approach for verifying the purity and identity of a this compound sample using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
-
Mass spectrometer (e.g., ESI-QTOF)
Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile or DMSO, at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 210-220 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ (expected ~220.12) and other potential adducts (e.g., [M+Na]⁺).
-
-
Data Analysis:
-
Purity: Determine the purity of the sample by integrating the area of the main peak in the HPLC chromatogram and expressing it as a percentage of the total peak area.
-
Identity: Confirm the identity of the compound by matching the retention time with a known standard and verifying that the measured m/z in the mass spectrum corresponds to the calculated exact mass of this compound.
-
Visualizations: Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the structural elucidation of this compound.
References
A Technical Guide to the Solubility of Boc-D-Homoserine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine) is a valuable chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and the development of novel pharmaceuticals. Its protected amine and reactive hydroxyl group make it a versatile intermediate for the introduction of the homoserine moiety into complex molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective use in reaction media, for purification processes, and for the preparation of stock solutions in high-throughput screening and drug discovery workflows.
This technical guide provides a summary of the currently available quantitative data on the solubility of this compound in organic solvents. Recognizing the gaps in publicly available data, this document also furnishes a detailed experimental protocol for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Furthermore, this guide illustrates the utility of this compound through workflow diagrams for its application in chemical synthesis.
Data Presentation: Quantitative Solubility of this compound
The solubility of this compound can be influenced by factors such as temperature, the crystalline form of the solid, and the presence of impurities. The following table summarizes the available quantitative solubility data. It is important to note that for many common organic solvents, specific solubility data for this compound has not been extensively published. Researchers are encouraged to use the experimental protocol provided in this guide to populate this table for their solvents of interest.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 | 0.912 | Not Specified | Requires ultrasonication to achieve dissolution[1]. Hygroscopic DMSO can significantly impact solubility; freshly opened solvent is recommended. |
| Methanol | Not Determined | - | - | - | - |
| Ethanol | Not Determined | - | - | - | - |
| N,N-Dimethylformamide (DMF) | Not Determined | - | - | - | - |
| Acetonitrile | Not Determined | - | - | - | - |
| Ethyl Acetate | Not Determined | - | - | - | - |
Note on Enantiomeric Form: While the focus of this guide is this compound, some manufacturer data reports the solubility of the L-enantiomer, Boc-L-homoserine, to be 50 mg/mL in DMSO, also requiring ultrasonication[1].
Experimental Protocols
The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is based on the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.
Protocol: Equilibrium Solubility Determination via Shake-Flask Method
1. Purpose:
To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
2. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (e.g., methanol, ethanol, DMF, acetonitrile, ethyl acetate) of high purity
-
Analytical balance (accurate to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatic orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) or a vacuum oven for gravimetric analysis
3. Procedure:
3.1. Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An excess is confirmed by the presence of undissolved solid after the equilibration period.
-
Add a precise volume of the test solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended.
3.2. Sample Clarification:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.
3.3. Preparation of Samples for Analysis:
-
Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
For HPLC analysis, dilute the filtered supernatant with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve. For gravimetric analysis, transfer a known volume of the filtered supernatant to a pre-weighed container.
3.4. Quantification of Dissolved Solute:
3.4.1. HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.
-
Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor.
3.4.2. Gravimetric Analysis:
-
Accurately weigh the container with the filtered solution.
-
Evaporate the solvent from the filtrate under reduced pressure or in a vacuum oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
The solubility is calculated by dividing the mass of the residue by the volume of the supernatant taken.
Mandatory Visualization
The following diagrams illustrate key workflows involving Boc-protected amino acids, such as this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Synthesis of bioactive molecules using this compound as a precursor.
Caption: The repetitive cycle of operations in Boc solid-phase peptide synthesis.
References
Spectroscopic Characterization of Boc-D-Homoserine: A Technical Guide
This guide provides a comprehensive overview of the expected spectroscopic data for N-tert-butoxycarbonyl-D-homoserine (Boc-D-homoserine), a key building block in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound.
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the amino acid in organic solvents and prevents unwanted side reactions during peptide synthesis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~5.0-5.5 | d | NH (Amide) |
| ~4.1-4.3 | m | H-2 (α-proton) |
| ~3.6-3.8 | m | H-4 (γ-protons) |
| ~1.8-2.1 | m | H-3 (β-protons) |
| 1.45 | s | C(CH₃)₃ (Boc group) |
d: doublet, m: multiplet, s: singlet
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~173-176 | C=O (Carboxylic acid) |
| ~155-157 | C=O (Boc group) |
| ~80 | C (CH₃)₃ (Boc group) |
| ~58-60 | C-4 (γ-carbon) |
| ~53-55 | C-2 (α-carbon) |
| ~33-36 | C-3 (β-carbon) |
| 28.3 | C(C H₃)₃ (Boc group) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 2980-2850 | Medium-Strong | C-H stretch (Alkyl) |
| ~1740 | Strong | C=O stretch (Carboxylic acid) |
| ~1690 | Strong | C=O stretch (Boc group, amide I) |
| ~1520 | Medium | N-H bend (Amide II) |
| ~1160 | Strong | C-O stretch (Boc group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation of a molecule. For this compound, soft ionization techniques like Electrospray Ionization (ESI) are recommended to observe the molecular ion.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 220.1180 | [M+H]⁺ | Protonated molecular ion. |
| 242.0999 | [M+Na]⁺ | Sodium adduct. |
| 218.0923 | [M-H]⁻ | Deprotonated molecular ion. |
| 164.0655 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 120.0655 | [M+H - Boc]⁺ | Loss of the Boc group. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[2] Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). Gently swirl or vortex the vial to ensure complete dissolution.[2] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
Data Processing: The raw Free Induction Decay (FID) signal is processed to obtain the final NMR spectrum. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., the residual solvent peak or an internal standard like TMS).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water, acetonitrile, and a small amount of formic acid for positive ion mode ESI.
-
Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in the desired mass range. For fragmentation studies (MS/MS), the molecular ion of interest is selected and subjected to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Thermal Stability of Boc-d-homoserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal stability of N-tert-butoxycarbonyl-D-homoserine (Boc-d-homoserine), a key building block in peptide synthesis and drug development. Understanding the thermal properties of this compound is critical for its proper handling, storage, and application in synthetic methodologies, particularly those involving elevated temperatures.
Introduction to this compound
This compound is a derivative of the non-proteinogenic amino acid D-homoserine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is favored in peptide synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. The presence of a hydroxyl group in its side chain offers a site for further functionalization, making it a versatile precursor in the synthesis of complex peptides and pharmaceutical intermediates.
Thermal Stability Profile
The thermal stability of Boc-protected amino acids is a crucial parameter, as premature deprotection or decomposition can lead to impurities and reduced yields in synthetic processes. The thermal liability of the Boc group is well-documented, with thermal deprotection being a known method, often requiring temperatures of 150 °C or higher.
The melting point of a compound provides an initial indication of its thermal stability. For (tert-Butoxycarbonyl)-D-homoserine, a melting point of 124 °C has been reported. It is important to note that for many Boc-protected amino acids, decomposition can occur at or near the melting point. For instance, the structurally similar Boc-L-serine has a reported melting point of 91 °C with decomposition. This suggests that this compound may also begin to decompose around its melting temperature.
| Compound | Melting Point (°C) | Notes |
| This compound | 124 | |
| Boc-L-serine | 91 | Decomposes |
| Boc-L-threonine | 80-82 | |
| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 92-96 |
Table 1: Melting points of this compound and structurally similar Boc-protected hydroxy amino acids.
The data suggests that the presence of the hydroxyl group and the overall structure influence the melting point and likely the onset of thermal decomposition.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, the following experimental methodologies are recommended.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature of this compound.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound upon heating.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature of 300 °C at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset of decomposition, typically defined as the temperature at which a significant mass loss begins. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events like glass transitions or decomposition.
Objective: To determine the melting point and enthalpy of fusion of this compound and to observe any exothermic or endothermic events associated with decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a temperature above its expected melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.
-
The enthalpy of fusion (ΔHm) is calculated by integrating the area of the melting peak.
-
Any exothermic peaks following the melting endotherm may indicate decomposition.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Conclusion and Recommendations
The available data indicates that this compound has a melting point of 124 °C. Based on the behavior of similar Boc-protected hydroxy amino acids, it is prudent to assume that thermal decomposition may commence at or near this temperature. For applications requiring heating, it is strongly recommended that researchers conduct specific TGA and DSC analyses as outlined in this guide to establish a precise thermal stability profile. This will ensure the integrity of the compound and the reliability of the synthetic outcomes. When designing synthetic routes, prolonged exposure to temperatures approaching 100 °C should be approached with caution, and reaction conditions should be optimized to minimize thermal stress on the Boc protecting group.
A Technical Guide to High-Purity Boc-D-Homoserine for Researchers and Drug Development Professionals
Introduction:
N-tert-butyloxycarbonyl-D-homoserine (Boc-D-homoserine) is a non-proteinogenic amino acid derivative that serves as a critical building block in the synthesis of complex peptides and peptidomimetics. Its unique structural properties make it a valuable tool for researchers and scientists in the field of drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures stability during peptide synthesis, while the homoserine side chain offers opportunities for further functionalization, making it an ideal starting material for creating novel therapeutic agents, including enzyme inhibitors. This technical guide provides an in-depth overview of commercially available high-purity this compound, its quality control, applications in peptide synthesis, and its relevance in targeting metabolic pathways.
Commercial Suppliers and Purity Specifications
The selection of a reliable supplier providing high-purity this compound is paramount for the success of research and development projects. High purity ensures the integrity of the final product and minimizes the risk of side reactions and impurities in synthesized peptides. Several commercial suppliers offer this compound and its derivatives with purity levels typically exceeding 98%, as determined by High-Performance Liquid Chromatography (HPLC).
| Supplier | Product Name | CAS Number | Purity | Analytical Method |
| AdooQ Bioscience | This compound | 745011-75-0 | >99% | HPLC |
| Chem-Impex | Boc-O-benzyl-D-homoserine | 150009-60-2 | ≥ 99% | HPLC |
| MedchemExpress | This compound | 745011-75-0 | 98.0% | Not specified |
| Tokyo Chemical Industry | (tert-Butoxycarbonyl)-D-homoserine | 745011-75-0 | >95.0% | HPLC |
| Fisher Scientific (Chemscene) | This compound | 745011-75-0 | 98% | Not specified |
| CP Lab Safety | Boc-D-beta-Homoserine | Not specified | 95% | Not specified |
| BLD Pharm | Boc-D-beta-Homoserine | 749208-35-3 | Not specified | Not specified |
| GlpBio | This compound | 745011-75-0 | Not specified | Not specified |
Experimental Protocols
Quality Control: HPLC Purity Analysis of this compound
Ensuring the purity of this compound is a critical first step. A general reversed-phase HPLC (RP-HPLC) method can be employed for this purpose.
Objective: To determine the purity of this compound by RP-HPLC.
Materials:
-
This compound sample
-
HPLC grade acetonitrile (ACN)
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes.
-
-
Analysis:
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.
Objective: To incorporate this compound into a peptide chain on a solid support.
Materials:
-
Merrifield resin (or other suitable resin)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
Workflow:
Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF.
-
Coupling: Activate the next Boc-protected amino acid (e.g., this compound) with coupling reagents like HBTU and HOBt in the presence of DIEA, and then add it to the resin. Allow the reaction to proceed for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Role in Targeting Metabolic Pathways
Homoserine and its derivatives are key intermediates in the aspartate metabolic pathway, which is essential for the biosynthesis of several amino acids, including methionine, threonine, and isoleucine in bacteria and plants. This pathway presents attractive targets for the development of novel antimicrobial and herbicidal agents. This compound serves as a versatile building block for the synthesis of inhibitors that can target enzymes within this pathway.[1]
Caption: The role of homoserine in the aspartate metabolic pathway and the potential for this compound as a precursor for enzyme inhibitors.
The diagram above illustrates the central role of homoserine in the biosynthesis of essential amino acids. Enzymes such as homoserine dehydrogenase and homoserine kinase are critical control points in this pathway. By using this compound as a starting material, medicinal chemists can design and synthesize potent and selective inhibitors of these enzymes. The Boc protecting group allows for controlled modifications of the homoserine scaffold, leading to the development of novel drug candidates with potential applications as antibiotics or herbicides.
Conclusion
High-purity this compound is an indispensable reagent for modern peptide chemistry and drug discovery. Its commercial availability in high-purity grades, coupled with well-established protocols for its use in solid-phase peptide synthesis, empowers researchers to construct complex and novel peptide-based molecules. Furthermore, its strategic position as a precursor to inhibitors of essential metabolic pathways highlights its significance in the development of new therapeutic agents. This guide provides a foundational understanding for researchers, scientists, and drug development professionals to effectively source, handle, and utilize this compound in their scientific endeavors.
References
The Versatility of Boc-D-homoserine: A Chiral Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of pharmaceutical research and development, the demand for novel molecular entities with enhanced therapeutic profiles is ever-present. Chiral building blocks are fundamental to the design and synthesis of these next-generation therapeutics, offering the stereochemical precision required for selective biological activity. Among these, Boc-D-homoserine, a protected form of the non-proteinogenic amino acid D-homoserine, has emerged as a versatile and valuable tool. Its unique structural features, including a primary hydroxyl group on a three-carbon side chain, provide a reactive handle for a variety of chemical modifications, making it an ideal precursor for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and diverse applications as a chiral building block in drug discovery.
Physicochemical Properties of this compound and its Derivatives
A thorough understanding of the physical and chemical properties of this compound and its protected analogues is crucial for their effective use in synthesis. The following tables summarize key quantitative data for these compounds.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₅ | [1] |
| Molecular Weight | 219.24 g/mol | [2][3][4] |
| CAS Number | 745011-75-0 | [2] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 124 °C | |
| Specific Rotation [α]D²⁰ | +30.0 to +36.0 deg (c=1, methanol) | |
| Solubility | DMSO: 200 mg/mL (912.24 mM) | |
| Storage Temperature | -20°C |
Table 1: Physicochemical properties of this compound.
| Property | Boc-O-benzyl-D-homoserine | Boc-O-benzyl-D-β-homoserine |
| Molecular Formula | C₁₆H₂₃NO₅ | C₁₆H₂₃NO₅ |
| Molecular Weight | 309.4 g/mol | 309.36 g/mol |
| CAS Number | 150009-60-2 | 718608-08-3 |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Melting Point | 45-57 °C | N/A |
| Specific Rotation [α]D²⁰ | +15 ± 2º (c=2, in 80% EtOH) | -21 ± 2º (c=1 in MeOH) |
| Purity | ≥ 99% (HPLC) | ≥ 98% (HPLC) |
| Storage Temperature | 0-8 °C | 0-8°C |
Table 2: Physicochemical properties of protected this compound derivatives.
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in synthetic chemistry. The following sections provide protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and for the post-synthetic modification of the homoserine side chain.
Incorporation of this compound in Solid-Phase Peptide Synthesis (Boc-SPPS)
Boc-SPPS is a robust method for the synthesis of peptides. The following protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.
1. Resin Selection and First Amino Acid Attachment:
-
For C-terminal acids: Merrifield or PAM resins are commonly used.
-
For C-terminal amides: BHA or MBHA resins are the standard choices.
-
Attachment (Cesium Salt Method for Merrifield Resin):
-
Swell the chloromethylated resin in dimethylformamide (DMF).
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Add the Boc-amino acid cesium salt to the swollen resin in DMF.
-
Heat the mixture to 50°C and stir for 12-24 hours.
-
Wash the resin thoroughly with DMF, methanol, and dichloromethane (DCM).
-
Dry the resin under vacuum.
-
2. Deprotection of the N-terminal Boc Group:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Follow with a 15-25 minute treatment with fresh 50% TFA/DCM solution.
-
Wash the resin with DCM (2x) and isopropanol (IPA) (2x) before neutralization.
3. Neutralization:
-
Treat the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2-5 minutes. Repeat this step once.
-
Wash the resin with DCM (3x).
4. Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and a coupling agent such as HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test. If the test is positive, a second coupling may be necessary.
-
Wash the resin with DMF (3x) and DCM (3x).
5. Cleavage and Deprotection:
-
For final cleavage from the resin and removal of side-chain protecting groups in Boc/Bzl chemistry, a strong acid such as anhydrous hydrofluoric acid (HF) is typically required. This step should be performed with appropriate safety precautions in a specialized apparatus.
Post-Synthetic Modification of the D-homoserine Side Chain
The hydroxyl group of the D-homoserine side chain offers a versatile handle for a variety of post-synthetic modifications, enabling the introduction of diverse functionalities into a peptide.
1. Oxidation to Aldehyde:
-
Dissolve the D-homoserine-containing peptide (0.05 mmol) in a solvent mixture of 1.2 mL DCM/tBuOH/H₂O (4:4:1).
-
Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (1.2 equivalents).
-
Add bis(acetoxy)iodobenzene (BAIB) (2.4 equivalents).
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Quench the reaction by adding a few drops of ethylene glycol.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by RP-HPLC.
2. Mitsunobu Reaction for Nucleophilic Substitution:
-
Dissolve the D-homoserine-containing peptide in a suitable anhydrous solvent (e.g., THF, DCM).
-
Add the desired nucleophile (e.g., hydrazoic acid, a thiol, or a carboxylic acid) in excess (typically 1.5-3 equivalents).
-
Add triphenylphosphine (PPh₃) (1.5-3 equivalents).
-
Cool the reaction mixture to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture and purify by RP-HPLC.
3. On-Resin Iodination and Nucleophilic Substitution:
-
Synthesize the peptide on a suitable solid support using standard Fmoc-SPPS, incorporating the D-homoserine residue.
-
Swell the peptide-resin in anhydrous DCM.
-
Add a solution of methyltriphenoxyphosphonium iodide (MTPI) in DCM.
-
Shake the reaction mixture at room temperature for the specified time.
-
Wash the resin thoroughly with DCM.
-
Swell the iodinated peptide-resin in a suitable solvent (e.g., DMF).
-
Add a solution of the desired nucleophile (e.g., a thiol, pyridine derivative, or carboxylic acid) and a suitable base (e.g., DIPEA) in the same solvent.
-
Shake the reaction mixture at room temperature until the reaction is complete.
-
Wash the resin extensively.
-
Cleave the modified peptide from the resin using a standard TFA cocktail and purify by RP-HPLC.
Signaling Pathways and Experimental Workflows
The utility of this compound extends to its role as a precursor in the synthesis of molecules that interact with biological pathways. Furthermore, the experimental procedures involving this building block can be visualized as logical workflows.
Biosynthesis of Homoserine and its Derivatives
Homoserine is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine in bacteria and plants. Understanding this pathway can provide insights for the development of antimicrobial agents or for metabolic engineering applications.
References
- 1. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor | Springer Nature Experiments [experiments.springernature.com]
- 3. Homoserine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
The Biological Significance of D-Homoserine Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Abstract
D-homoserine and its derivatives represent a class of molecules with burgeoning biological significance, extending from fundamental roles in microbial communication to potential therapeutic applications. This technical guide provides an in-depth exploration of the biological activities of D-homoserine derivatives, with a particular focus on their involvement in bacterial quorum sensing and as potential enzyme inhibitors. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
The chirality of amino acids plays a pivotal role in their biological function. While L-amino acids are the canonical building blocks of proteins, D-amino acids are increasingly recognized for their diverse and critical roles in physiology and pharmacology. D-homoserine, a non-proteinogenic D-amino acid, and its derivatives are emerging as key players in various biological processes. Their structural similarity to natural metabolites allows them to interact with and modulate biological pathways, offering exciting opportunities for the development of novel therapeutic agents.
This guide delves into the core biological activities of D-homoserine derivatives, with a primary focus on N-acyl-homoserine lactones (AHLs) and their central role in bacterial quorum sensing. Furthermore, the potential for D-homoserine and its analogs to act as enzyme inhibitors will be explored.
N-Acyl-Homoserine Lactones (AHLs) in Bacterial Quorum Sensing
Many species of Gram-negative bacteria utilize a cell-to-cell communication system known as quorum sensing (QS) to coordinate collective behaviors, such as virulence factor production and biofilm formation. This process relies on the production and detection of small signaling molecules called autoinducers. One of the most well-characterized families of autoinducers is the N-acyl-homoserine lactones (AHLs), which are derivatives of D-homoserine lactone.
The Las and Rhl Quorum Sensing Systems in Pseudomonas aeruginosa
Pseudomonas aeruginosa, an opportunistic human pathogen, employs at least two interconnected AHL-based QS systems: the las and rhl systems.
-
The las system: The LasI synthase produces the AHL signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). As the bacterial population density increases, the concentration of 3O-C12-HSL rises. Upon reaching a threshold concentration, 3O-C12-HSL binds to and activates the cytoplasmic receptor and transcriptional regulator, LasR. The LasR:3O-C12-HSL complex then dimerizes and binds to specific DNA sequences, known as las boxes, to activate the transcription of target genes, including those for virulence factors and the rhl QS system.
-
The rhl system: The rhl system is typically activated by the las system. The RhlI synthase produces N-butyryl-L-homoserine lactone (C4-HSL). C4-HSL binds to its cognate receptor, RhlR, leading to the activation of another set of target genes, many of which are also involved in virulence and biofilm formation.
Quantitative Data on D-Homoserine Derivative Interactions
The efficacy of D-homoserine derivatives in modulating biological systems is underpinned by their specific binding affinities and inhibitory concentrations. The following table summarizes key quantitative data for the interaction of various AHLs with their cognate receptors.
| Derivative | Receptor | Parameter | Value | Organism | Reference |
| N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL) | His6-CarR | Apparent Kd | ~1.8 µM | Erwinia carotovora | [14] |
| N-(3-oxooctanoyl)-L-homoserine lactone (3O-C8-HSL) | His6-CarR | Apparent Kd | ~0.5 µM | Erwinia carotovora | [14] |
| N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) | LasR | Activation Concentration | ~3 nM | Pseudomonas aeruginosa | [14] |
| N-butyryl-L-homoserine lactone (C4-HSL) | RhlR | Activation Concentration | ~1 µM | Pseudomonas aeruginosa | [14] |
D-Homoserine Derivatives as Enzyme Inhibitors
The structural analogy of D-homoserine derivatives to natural substrates allows them to act as inhibitors of various enzymes. This inhibitory potential is a key area of interest for drug development.
Inhibition of Serine Proteases
Preliminary studies have suggested that peptides containing D-homoserine derivatives can act as inhibitors of serine proteases. The presence of the unnatural D-amino acid can hinder the catalytic activity of these enzymes. For instance, certain probe molecules containing D-homoserine or its derivatives at the P1 position have been shown to cause a loss of activity in chymotrypsin. [25] However, specific inhibition constants (Ki) for D-homoserine derivatives against a broad range of serine proteases are yet to be extensively determined.
Inhibition of Homoserine Kinase
L-homoserine is a substrate for homoserine kinase. While L-homoserine exhibits substrate inhibition at higher concentrations (Ki approximately 2 mM), the inhibitory potential of D-homoserine or its derivatives on this enzyme remains an area for further investigation. [47]
Experimental Protocols
To facilitate further research in this field, this section provides detailed methodologies for key experiments.
Protocol for AHL-Receptor Binding Assay (Fluorescence Quenching)
This protocol is adapted from Welsh et al. (1999) [14] and is used to determine the binding affinity of AHLs to their purified receptor proteins.
Materials:
-
Purified His6-tagged receptor protein (e.g., His6-CarR)
-
AHL stock solutions of known concentrations
-
Fluorescence spectrophotometer
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl)
Procedure:
-
Prepare a solution of the purified receptor protein in the buffer at a fixed concentration (e.g., 0.8 µM dimer).
-
Measure the intrinsic tryptophan fluorescence of the protein solution. The excitation wavelength is typically around 295 nm, and the emission is scanned from 310 to 400 nm.
-
Titrate the protein solution with increasing concentrations of the AHL ligand.
-
After each addition of the ligand, allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.
-
The quenching of the fluorescence signal is observed as the ligand binds to the protein.
-
Plot the change in fluorescence intensity as a function of the ligand concentration.
-
The data can be fitted to a suitable binding isotherm (e.g., a one-site binding model) to determine the apparent dissociation constant (Kd).
Protocol for Biofilm Inhibition Assay (Crystal Violet Method)
This protocol provides a method to quantify the effect of D-homoserine derivatives on biofilm formation.
Materials:
-
Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)
-
Growth medium (e.g., LB broth)
-
Test compounds (D-homoserine derivatives)
-
96-well polystyrene microtiter plate
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or Acetic Acid (30%)
-
Plate reader
Procedure:
-
Grow an overnight culture of the bacterial strain.
-
Dilute the culture 1:100 in fresh growth medium.
-
In a 96-well plate, add 180 µL of the diluted bacterial suspension to each well.
-
Add 20 µL of the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO or water).
-
Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without shaking.
-
Carefully remove the planktonic culture from each well.
-
Wash the wells gently with sterile water or PBS to remove non-adherent cells.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 570-600 nm using a plate reader.
-
The percentage of biofilm inhibition can be calculated relative to the control wells.
Conclusion and Future Directions
D-homoserine and its derivatives are a versatile class of molecules with significant and varied biological activities. Their role as key signaling molecules in bacterial quorum sensing is well-established, and the disruption of these pathways presents a promising antivirulence strategy. Furthermore, their potential as enzyme inhibitors warrants deeper investigation, which could lead to the development of novel therapeutics for a range of diseases.
Future research should focus on expanding the library of D-homoserine derivatives and systematically screening them for activity against a wider range of biological targets. The elucidation of detailed mechanisms of action, supported by robust quantitative data, will be crucial for translating the potential of these compounds into tangible therapeutic benefits. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.
Methodological & Application
Application Notes and Protocols for Boc-D-homoserine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of Boc-D-homoserine into peptide sequences using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The inclusion of non-canonical D-amino acids like D-homoserine is a key strategy for enhancing peptide stability and modulating biological activity.
Introduction: The Role of this compound in Peptide Synthesis
The substitution of naturally occurring L-amino acids with their D-enantiomers, such as D-homoserine, is a critical strategy in modern drug development. This modification can render peptides resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. The result is a significantly longer plasma half-life and improved bioavailability, which are crucial characteristics for therapeutic peptides. This compound is the protected building block that enables the incorporation of this valuable residue during Boc-based SPPS.
The key to successful incorporation is the use of a side-chain protected derivative, such as This compound(Bzl)-OH , to prevent unwanted side reactions at the hydroxyl group during synthesis.
Physicochemical Properties
Proper handling and storage of the amino acid derivative are essential for successful synthesis. The properties of both the unprotected and a commonly used side-chain protected version of this compound are summarized below.
| Property | This compound | Boc-O-benzyl-D-homoserine |
| Synonyms | Boc-D-Hse-OH | Boc-D-Hse(Bzl)-OH |
| CAS Number | 745011-75-0[1][2][3] | 150009-60-2[4] |
| Molecular Formula | C₉H₁₇NO₅[1] | C₁₆H₂₃NO₅ |
| Molecular Weight | 219.24 g/mol | 309.4 g/mol |
| Appearance | White to off-white solid | White to off-white crystalline powder |
| Purity (Typical) | ≥99% | ≥99% (HPLC) |
| Solubility | Soluble in DMSO (up to 200 mg/mL with sonication) | Soluble in organic solvents like DCM, DMF |
| Storage Conditions | Store at -20°C | Store at 0-8°C |
Core Principles of Boc-SPPS Incorporation
The synthesis of peptides containing this compound follows the standard principles of Boc/Bzl solid-phase peptide synthesis. This strategy uses the acid-labile Boc group for temporary protection of the α-amino group and more stable, benzyl-based groups for permanent side-chain protection. The entire process is a cycle of deprotection, neutralization, and coupling, followed by a final cleavage step.
Figure 1. General workflow for incorporating this compound via Boc-SPPS.
Quantitative Data: Coupling Efficiency and Overall Yield
The efficiency of each coupling step is critical for the overall yield of the final peptide, especially for longer sequences. An incomplete coupling reaction results in deletion sequences that can be difficult to purify away from the target peptide. A coupling efficiency of over 99% is essential for successful synthesis.
| Per-Step Coupling Efficiency | Overall Theoretical Yield (10-mer) | Overall Theoretical Yield (20-mer) | Overall Theoretical Yield (30-mer) |
| 95.0% | 59.9% | 35.8% | 21.5% |
| 98.0% | 81.7% | 66.8% | 54.5% |
| 99.0% | 90.4% | 81.8% | 74.0% |
| 99.5% | 95.1% | 90.5% | 86.1% |
| 99.8% | 98.0% | 96.1% | 94.2% |
This table illustrates the critical impact of individual coupling efficiency on the final theoretical yield of peptides of varying lengths.
Coupling efficiency can be monitored qualitatively using the Kaiser (ninhydrin) test or quantitatively by cleaving a small aliquot of the peptide-resin and analyzing it via RP-HPLC.
| Monitoring Method | Principle | Result Interpretation |
| Kaiser (Ninhydrin) Test | Reacts with primary amines to produce a dark blue color. | Dark Blue Beads: Incomplete coupling (free amines present).Yellow/Colorless Beads: Complete coupling (>99.5% completion). |
| RP-HPLC Analysis | A small amount of peptide is cleaved and analyzed. The peak area of the desired product is compared to any deletion sequences. | Single Major Peak: High coupling efficiency.Multiple Peaks (Target + Deletion): Lower efficiency; can be quantified by peak integration. |
Experimental Protocols
The following protocols are generalized for manual Boc-SPPS on a 0.1 to 0.25 mmol scale. Adjustments may be necessary based on the specific sequence and scale.
Protocol 1: Resin Selection and First Amino Acid Attachment (to Merrifield Resin)
The choice of resin depends on the desired C-terminus. For peptide acids, Merrifield or PAM resins are common choices.
-
Resin Swelling: Swell 1.0 g of Merrifield resin (chloromethylpolystyrene) in 10-15 mL of dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve 2-4 equivalents of the C-terminal Boc-amino acid in a mixture of ethanol and water. Add 0.5 equivalents of cesium carbonate and evaporate to dryness to form the Boc-amino acid cesium salt.
-
Attachment: Dissolve the dried cesium salt in 10 mL of DMF and add it to the swollen resin.
-
Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), methanol (3x), and dichloromethane (DCM) (3x).
-
Drying: Dry the resin under vacuum. Determine the final loading using a quantitative method like the picric acid test or by weight gain.
Protocol 2: SPPS Cycle for this compound(Bzl) Incorporation
Each cycle involves deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes. Repeat once.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-D-Hse(Bzl)-OH:
-
Pre-activation: In a separate vial, dissolve Boc-D-Hse(Bzl)-OH (2-4 eq.) and an activating agent such as HBTU (2-4 eq.) in DMF. Add DIEA (4-8 eq.) to the mixture and allow it to pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized resin. Agitate the vessel for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue), recoupling may be necessary.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat this cycle for each amino acid in the sequence.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Peptides with Boc-D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids, in particular, are utilized to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles. D-homoserine, a homolog of D-serine, offers a unique side chain with a primary alcohol that can be further functionalized. This document provides detailed protocols for the solution-phase synthesis of peptides containing N-terminally protected Boc-D-homoserine, a versatile building block for creating novel peptide-based therapeutics.
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods for long sequences, offers advantages for the synthesis of short peptides, complex custom peptides, and for scaling up production. The Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of peptide chemistry, providing robust protection of the alpha-amino group that can be selectively removed under acidic conditions.
Data Presentation
Table 1: Reagents and Solvents for this compound Peptide Synthesis
| Reagent/Solvent | Purpose | Grade | Supplier (Example) |
| This compound | Amino acid building block | Synthesis Grade | Sigma-Aldrich, Bachem |
| L-Amino Acid Methyl Ester HCl | C-terminal amino acid | Synthesis Grade | Chem-Impex |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | Synthesis Grade | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | Synthesis Grade | Oakwood Chemical |
| N-Methylmorpholine (NMM) | Base for neutralization | Anhydrous | Acros Organics |
| Dichloromethane (DCM) | Solvent | Anhydrous | Fisher Scientific |
| Ethyl Acetate (EtOAc) | Solvent for extraction & chromatography | ACS Grade | VWR |
| Hexanes | Solvent for chromatography | ACS Grade | VWR |
| Trifluoroacetic Acid (TFA) | Boc deprotection reagent | Reagent Grade | Sigma-Aldrich |
| Saturated Sodium Bicarbonate | Aqueous wash | Laboratory Grade | Fisher Scientific |
| Brine | Aqueous wash | Laboratory Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | Drying agent | Laboratory Grade | Fisher Scientific |
Table 2: Typical Reaction Parameters and Yields for Dipeptide Synthesis (Boc-D-Hse-AA-OMe)
| Step | Parameter | Value | Notes |
| Coupling | |||
| This compound (equiv.) | 1.0 | ||
| L-Amino Acid Methyl Ester HCl (equiv.) | 1.0 | ||
| DCC (equiv.) | 1.1 | ||
| HOBt (equiv.) | 1.1 | ||
| NMM (equiv.) | 1.1 | ||
| Reaction Time (hours) | 12-24 | Monitored by TLC | |
| Temperature (°C) | 0 to Room Temperature | ||
| Typical Yield (%) | ~85% [1] | After purification | |
| Deprotection | |||
| TFA in DCM (% v/v) | 25-50% | ||
| Reaction Time (minutes) | 30-60 | Monitored by TLC | |
| Temperature (°C) | Room Temperature | ||
| Typical Yield (%) | Quantitative | Used directly in next step |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Boc-Protected Dipeptide (e.g., Boc-D-Hse-Ala-OMe)
This protocol details the coupling of this compound to an amino acid ester.[1]
Materials:
-
This compound
-
L-Alanine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Neutralization of Amino Acid Ester:
-
Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add NMM (1.1 equivalents) dropwise and stir for 15 minutes at 0 °C.
-
-
Activation of this compound:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.[1]
-
Cool this solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM to the this compound solution.[1]
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[1]
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 1 to the activation mixture containing the DCU precipitate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: N-Terminal Boc Deprotection
This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Once complete, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM or toluene to remove residual TFA).
-
The resulting peptide-TFA salt is typically a solid or oil and can be used directly in the next coupling step after neutralization.
Visualizations
Caption: Workflow for Solution-Phase Synthesis of a Dipeptide with this compound.
Application: Targeting Fungal Homoserine Dehydrogenase
Peptides containing homoserine analogs have shown potential as antifungal agents. One promising target is the homoserine dehydrogenase (HSD) enzyme, which is crucial for the biosynthesis of essential amino acids like threonine, isoleucine, and methionine in fungi and bacteria, but is absent in mammals. Inhibiting this enzyme can disrupt the fungal metabolic pathway, leading to cell death. The development of D-homoserine-containing peptides as HSD inhibitors is an active area of research for novel antifungal therapeutics.
References
Application Notes and Protocols: Coupling Reagents for Boc-D-Homoserine Incorporation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-proteinogenic amino acids like Boc-D-homoserine is a critical strategy in modern drug development and peptide chemistry. It allows for the modulation of peptide structure, stability, and biological activity. The success of solid-phase peptide synthesis (SPPS) heavily relies on the efficiency of the coupling reaction, which forms the amide bond between amino acids. This document provides a detailed overview and protocols for using two common and highly efficient uronium-based coupling reagents, HBTU and HATU, for the incorporation of this compound.
Overview of Coupling Reagents: HBTU and HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are two of the most effective and widely used coupling reagents in peptide synthesis.[1][2] They belong to the aminium/uronium salt class of reagents and operate by activating the carboxyl group of an N-protected amino acid, forming a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2][3]
The primary difference between HATU and HBTU lies in the triazole moiety: HATU contains a 7-azabenzotriazole (HOAt) group, while HBTU contains a standard benzotriazole (HOBt) group.[1] The nitrogen atom at the 7-position in HOAt acts as an electron-withdrawing group, making the active ester formed by HATU more reactive than the one formed by HBTU. This enhanced reactivity translates to faster reaction times and higher efficiency, particularly for sterically hindered or "difficult" amino acid couplings.
Data Presentation: HBTU vs. HATU Performance
While both reagents are highly effective, HATU generally provides superior performance, especially in challenging situations such as sterically hindered couplings or sequences prone to aggregation.
| Parameter | HBTU | HATU | Key Considerations & References |
| Coupling Efficiency | High | Very High | HATU's higher reactivity leads to more complete reactions, which is crucial for sterically hindered residues like this compound. |
| Reaction Speed | Fast (10-60 min) | Faster (15-45 min) | HATU typically completes reactions more quickly, optimizing synthesis workflows. |
| Racemization Risk | Low | Very Low | HBTU, when used with HOBt, effectively suppresses racemization. HATU is known to be even more effective at preserving stereochemical integrity. |
| Side Reactions | Low | Very Low | Both reagents minimize side reactions, but excess reagent should be avoided to prevent N-terminal capping. |
| Application | Routine & Difficult Couplings | Recommended for Difficult & Sterically Hindered Couplings | For routine synthesis, HBTU is a reliable and cost-effective choice. For challenging sequences, rapid protocols, and minimizing epimerization, HATU is the preferred reagent. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide sequence using Boc-SPPS (Solid-Phase Peptide Synthesis). These protocols assume a starting scale of 0.1 mmol. Reagent equivalents are based on the initial loading of the resin.
General Materials and Reagents:
-
Peptide synthesis resin (e.g., Merrifield, PAM)
-
This compound
-
Coupling Reagent: HBTU or HATU
-
HOBt (required for HBTU protocol)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM
-
Neutralization Solution: 5-10% DIPEA in DCM or DMF
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit (for monitoring coupling completion)
Protocol 1: HBTU-Mediated Coupling of this compound
This protocol utilizes HBTU in conjunction with HOBt to maximize efficiency and minimize racemization.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2-5 minutes and drain.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes. Repeat this step once.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 eq.), HBTU (1.9-3.8 eq.), and HOBt (2-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture for 30-120 minutes at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue color), the coupling is incomplete. Extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
-
Proceed to the next deprotection and coupling cycle.
Protocol 2: HATU-Mediated Coupling of this compound
This protocol is recommended for potentially difficult couplings where maximum reactivity is desired.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-3 from the HBTU protocol.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 eq.) and HATU (1.9-3.8 eq.) in a minimal amount of DMF.
-
Add DIPEA (4-8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture for 15-60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test. Due to HATU's high reactivity, incomplete coupling is less likely but should still be verified. If the test is positive, a second coupling is recommended.
-
Washing: Once the coupling is complete, wash the resin with DMF (3x) and DCM (3x).
-
Proceed to the next cycle.
Protocol 3: Final Cleavage and Deprotection (HF Method)
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment by trained personnel.
-
Preparation: Place the fully assembled and dried peptide-resin in a Teflon reaction vessel suitable for an HF apparatus. Add scavengers (e.g., p-cresol, p-thiocresol) to protect sensitive residues from reactive cations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to between -5°C and 0°C.
-
Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Evaporation: Carefully evaporate the HF under a stream of dry nitrogen gas.
-
Peptide Precipitation and Washing:
-
Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Centrifuge the mixture and decant the ether. Repeat this wash three times.
-
-
Peptide Extraction: Extract the crude peptide from the resin using an appropriate aqueous solvent, such as 10% aqueous acetic acid.
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a powder.
-
Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of this compound.- Insufficient reaction time.- Inactive coupling reagent or base. | - Switch to HATU: If using HBTU, switch to the more reactive HATU.- Double Couple: Drain the vessel and add a fresh solution of activated amino acid.- Extend Time: Increase the coupling reaction time to 2-4 hours.- Use Fresh Reagents: Ensure all reagents are fresh and anhydrous. |
| Racemization/ Epimerization | - Over-activation of the amino acid.- Prolonged exposure to base. | - Minimize Pre-activation: Keep the pre-activation time short (2-5 minutes).- Use HOBt/HOAt: Always use HOBt with HBTU. HATU inherently contains the HOAt moiety.- Base Choice: Use the recommended equivalents of DIPEA; avoid stronger, non-hindered bases. |
| Chain Termination | - Excess coupling reagent reacting with the N-terminal amine. | - Avoid Excess Reagent: Use the recommended stoichiometry (e.g., 1.9-3.8 equivalents of coupling reagent). Do not use a large excess. |
Conclusion
Both HBTU and HATU are excellent reagents for the incorporation of this compound in solid-phase peptide synthesis. HBTU is a robust and widely used reagent suitable for many applications. However, for challenging couplings where steric hindrance may be a factor, or when speed and maximum purity are paramount, the experimental evidence supports the use of HATU as the more efficient and reliable choice. By following the detailed protocols and troubleshooting guidelines presented, researchers can successfully synthesize peptides containing this compound with high yield and purity.
References
Application Notes and Protocols for the Deprotection of Boc-D-homoserine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the deprotection of N-tert-butyloxycarbonyl (Boc)-protected D-homoserine. The removal of the Boc group is a critical step in peptide synthesis and the development of various pharmaceuticals. The protocols outlined below are based on established methods for Boc deprotection, with special considerations for the hydroxyl side chain of homoserine.
The primary methods for Boc deprotection involve acidolysis, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The choice of reagent and conditions can be tailored to the specific requirements of the substrate and the desired purity of the final product.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of the Boc group proceeds through an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, making it susceptible to cleavage. This is followed by the collapse of the intermediate to release the stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine. The amine is then protonated by the excess acid to form the corresponding salt.[1][2]
Diagram: Mechanism of Boc Deprotection
Caption: Acid-catalyzed mechanism for the removal of the Boc protecting group.
Experimental Protocols
Two standard protocols for the deprotection of Boc-D-homoserine are detailed below. These methods are widely applicable and can be optimized based on the specific substrate and scale of the reaction.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly effective method for Boc deprotection.[3][4] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[3]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Cold diethyl ether
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve the this compound in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is a 25% solution of TFA in DCM. The amount of TFA can range from a few equivalents to using it as a co-solvent with DCM (e.g., 1:1 TFA:DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected D-homoserine.
-
Alternatively, after removing the solvent, add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt. Collect the solid by filtration and wash with cold diethyl ether.
Diagram: Workflow for TFA Deprotection ```dot digraph "TFA Deprotection Workflow" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontsize=10, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nin DCM"]; add_tfa [label="Add TFA"]; stir [label="Stir at Room Temperature"]; monitor [label="Monitor Reaction (TLC/LC-MS)"]; workup [label="Work-up", shape=diamond, style=filled, fillcolor="#FBBC05"]; evaporate [label="Evaporate Solvent & Excess TFA"]; neutralize [label="Neutralize with NaHCO3\n& Extract"]; precipitate [label="Precipitate with Cold Ether"]; dry [label="Dry & Concentrate"]; filter_wash [label="Filter & Wash with Ether"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> dissolve -> add_tfa -> stir -> monitor -> evaporate -> workup; workup -> neutralize [label="Liquid-Liquid\nExtraction"]; workup -> precipitate [label="Precipitation"]; neutralize -> dry -> end; precipitate -> filter_wash -> end; }
Caption: Experimental workflow for the deprotection of this compound using HCl.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the key quantitative parameters for the described protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane |
| Acid | Trifluoroacetic acid (TFA) | Hydrochloric acid (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Concentration | 25% - 50% TFA in DCM | 4M HCl in Dioxane |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 4 hours | 1 - 4 hours |
| Work-up | Neutralization & extraction or precipitation | Filtration or evaporation & trituration |
| Product Form | Free amine or TFA salt | Hydrochloride salt |
Considerations and Troubleshooting
-
Side Reactions: The tert-butyl cation generated during deprotection can potentially alkylate nucleophilic residues. For substrates sensitive to this, the addition of a scavenger such as anisole, thioanisole, or triisopropylsilane (TIS) is recommended.
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the acid concentration or reaction time. Gentle heating (e.g., 40-50 °C) may also be employed, but care should be taken to avoid side reactions with the homoserine hydroxyl group.
-
Acid-Sensitive Groups: If the substrate contains other acid-labile protecting groups, selective deprotection can be challenging. Milder acidic conditions, such as using p-toluenesulfonic acid (TsOH) or a more dilute strong acid, may be necessary.
-
Work-up: If the deprotected product is water-soluble, extraction may be difficult. In such cases, precipitation of the salt is the preferred method of isolation. Using a resin, such as Amberlyst 21A, can also be an effective way to neutralize the acid and isolate the free amine.
References
Application Notes and Protocols for the Incorporation of Boc-D-Homoserine into Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid N-α-tert-butyloxycarbonyl-D-homoserine (Boc-D-homoserine) into cyclic peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). The protocols and data presented herein are intended to facilitate the synthesis of homoserine-containing cyclic peptides for various research and drug development applications.
The incorporation of D-homoserine, a homolog of serine, into peptides can impart unique structural and functional properties. Its hydroxyl side chain offers a potential site for modification or involvement in cyclization, for instance, through the formation of a homoserine lactone. The D-configuration of the amino acid can also enhance the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates.
Data Presentation: Synthesis and Cyclization of Homoserine-Containing Peptides
The following tables summarize typical quantitative data for the key steps in the synthesis of cyclic peptides incorporating this compound. These values are illustrative and can vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 1: Coupling Efficiency of this compound(Bzl)
| Coupling Reagent | Activation Time | Coupling Time | Double Coupling Required? | Estimated Purity of Linear Peptide |
| DIC/HOBt | 10-15 min | 2-4 h | Occasionally | >90% |
| HBTU/DIEA | 2 min | 1-2 h | Rarely | >95% |
| PyBOP/DIEA | 2 min | 1-2 h | Rarely | >95% |
Table 2: Yields for Cyclization of Homoserine-Containing Peptides
| Cyclization Method | Peptide Concentration | Reaction Time | Typical Crude Purity | Typical Isolated Yield |
| On-Resin (Head-to-Tail) | N/A (Pseudo-dilution) | 12-24 h | 60-80% | 20-40% |
| Solution-Phase (Head-to-Tail) | 0.1 - 1 mM | 24-48 h | 50-70% | 15-35% |
| Side-Chain Lactonization | Dependent on precursor | Variable | Sequence-dependent | Sequence-dependent |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed at all times.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide containing this compound(Bzl) on a 0.1 mmol scale using a standard Boc/Bzl strategy.
Materials:
-
Merrifield resin (or other suitable resin for C-terminal acid)
-
Boc-protected amino acids (including this compound(Bzl))
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, DIC)
-
1-Hydroxybenzotriazole (HOBt) (if using DIC)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard procedures.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization: Treat the resin with 10% DIEA in DCM (v/v) for 2 minutes (2x). Wash with DCM (3x) and DMF (3x).
-
Amino Acid Coupling (including this compound(Bzl)):
-
Activation with HBTU: In a separate vial, dissolve this compound(Bzl) (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes.
-
Activation with DIC/HOBt: In a separate vial, dissolve this compound(Bzl) (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
If using DIC/HOBt, add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the sequence.
On-Resin Head-to-Tail Cyclization
This protocol is suitable for peptides anchored to the resin via a side chain, leaving the C-terminus free for cyclization.
Materials:
-
Peptide-resin with a free C-terminus and a protected N-terminus
-
DMF
-
DCM
-
Coupling reagent (e.g., PyBOP, HATU)
-
DIEA
Protocol:
-
N-terminal Boc Deprotection: Follow the deprotection protocol described in section 2.1.3.
-
Neutralization: Follow the neutralization protocol described in section 2.1.4.
-
Cyclization:
-
Swell the deprotected peptide-resin in DMF.
-
In a separate vial, dissolve the coupling reagent (e.g., PyBOP, 3 eq.) and HOBt (3 eq.) in DMF.
-
Add the coupling reagent solution to the resin, followed by DIEA (6 eq.).
-
Agitate the reaction mixture at room temperature for 12-24 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF/anisole or TFA-based cocktail for less sensitive linkers).
Solution-Phase Head-to-Tail Cyclization
Materials:
-
Crude linear peptide with all protecting groups removed except for the N-terminal Boc group and C-terminal protecting group (if applicable).
-
DMF (high purity)
-
Coupling reagent (e.g., DPPA, PyBOP)
-
DIEA or sodium bicarbonate
Protocol:
-
Cleavage of Linear Peptide: Cleave the linear peptide from the resin using a standard cleavage protocol (e.g., HF/anisole).
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.
-
Cyclization:
-
Dissolve the purified linear peptide in a large volume of DMF to achieve a high dilution (0.1-1 mM).
-
Add the coupling reagent (e.g., DPPA, 1.5 eq.) and a base (e.g., sodium bicarbonate, 3 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Mandatory Visualizations
Diagrams of Experimental Workflows
Caption: General workflow for the solid-phase synthesis of a linear peptide containing this compound.
Caption: Decision workflow for on-resin versus solution-phase cyclization of homoserine-containing peptides.
Caption: A conceptual signaling pathway illustrating the interaction of a cyclic peptide with a target receptor.
Boc-D-Homoserine: A Versatile Precursor for the Synthesis of Non-Natural Amino Acids
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-homoserine, a protected form of the non-proteinogenic amino acid D-homoserine, has emerged as a valuable and versatile chiral building block in synthetic organic chemistry and drug discovery. Its unique structural features, including a primary hydroxyl group on the side chain and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, make it an ideal precursor for the synthesis of a diverse array of non-natural amino acids. These novel amino acids are crucial components in the development of peptidomimetics, therapeutic peptides with enhanced stability and efficacy, and other bioactive molecules. This document provides detailed application notes and experimental protocols for the conversion of this compound into various non-natural amino acids, highlighting its utility in expanding the chemical space for drug development.
Key Applications of this compound in Non-Natural Amino Acid Synthesis
The primary alcohol of the this compound side chain serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities, leading to the creation of novel amino acid structures with tailored properties. Key applications include:
-
Introduction of Bioorthogonal Handles: The hydroxyl group can be converted to an azide or alkyne, enabling "click" chemistry for the straightforward conjugation of peptides to other molecules like imaging agents or drug payloads.
-
Modification of Physicochemical Properties: Transformation of the side chain can introduce acidic, basic, or lipophilic groups, thereby altering the solubility, charge, and pharmacokinetic properties of peptides incorporating these residues.
-
Creation of Constrained Analogs: The side chain can be utilized to form cyclic structures, leading to conformationally restricted amino acids that can enhance peptide stability and receptor binding affinity.
-
Synthesis of β-Amino Acids: Through specific reaction pathways, this compound can serve as a precursor for the synthesis of valuable β-amino acid scaffolds.
Experimental Protocols
This section details selected, reliable protocols for the transformation of this compound into various non-natural amino acids.
Protocol 1: Synthesis of Boc-D-Azidohomoalanine (Boc-D-Aha-OH)
This protocol describes the conversion of the hydroxyl group of this compound to an azide functionality via a Mitsunobu reaction followed by azide displacement. This introduces a bioorthogonal handle for subsequent modifications. The synthesis can be completed in approximately 5 days.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of Boc-D-Azidohomoalanine.
Materials:
| Reagent/Solvent | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| Methanesulfonyl chloride (MsCl) | Commercially Available | Reagent Grade |
| Triethylamine (TEA) | Commercially Available | Anhydrous |
| Sodium azide (NaN₃) | Commercially Available | ≥99% |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Dimethylformamide (DMF) | Commercially Available | Anhydrous |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available | |
| Ethyl acetate (EtOAc) | Commercially Available | HPLC Grade |
| Hexanes | Commercially Available | HPLC Grade |
Procedure:
-
Mesylation: Dissolve this compound (1.0 eq) in anhydrous DCM at 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude mesylated intermediate.
-
Azide Displacement: Dissolve the crude mesylate in anhydrous DMF. Add sodium azide (3.0 eq) and heat the mixture to 60 °C. Monitor the reaction by TLC until completion (typically 12-16 hours).
-
Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Boc-D-azidohomoalanine.
Quantitative Data:
| Starting Material | Product | Typical Yield | Purity |
| This compound | Boc-D-azidohomoalanine | 75-85% | >95% (by NMR) |
Protocol 2: Oxidation of this compound to Boc-D-Aspartic Acid 4-tert-Butyl Ester
This protocol outlines the oxidation of the primary alcohol of this compound to a carboxylic acid, yielding a protected form of D-aspartic acid. This transformation is valuable for introducing a negative charge into a peptide backbone at a specific position. The oxidation of a homoserine-containing dipeptide has been reported to yield the corresponding aspartic acid derivative in 81% yield.[2] A similar direct oxidation on this compound can be achieved.
Experimental Workflow:
References
- 1. Synthesis of the functionalizable methionine surrogate azidohomoalanine using Boc-homoserine as precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
Post-Synthetic Modification of the Homoserine Side Chain: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Post-synthetic modification (PSM) of non-canonical amino acids offers a powerful strategy for the diversification of peptides and proteins, enabling the introduction of novel functionalities that can enhance their therapeutic properties. The homoserine side chain, with its terminal hydroxyl group, presents a versatile handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the post-synthetic modification of the homoserine side chain, targeting researchers, scientists, and drug development professionals. The methodologies described herein are instrumental for applications such as improving proteolytic stability, modulating receptor binding, and enabling bioconjugation for the development of peptide-based therapeutics, molecular probes, and diagnostics.
Chemical Modifications of the Homoserine Side Chain
The primary alcohol of the homoserine side chain can be selectively targeted for several chemical modifications, including oxidation, substitution, and ligation.
Oxidation to Aspartic Acid
The oxidation of the homoserine side chain to a carboxylic acid effectively converts the homoserine residue into an aspartic acid residue. This modification introduces a negative charge, which can be pivotal in altering the electrostatic interactions of the peptide with its biological target.[1] A widely used method for this transformation is the TEMPO-mediated oxidation.
| Substrate (Peptide Sequence) | Product (Peptide Sequence with Hse -> Asp) | Isolated Yield (%) | Reference |
| Fmoc-Hse-Gly-OBn | Fmoc-Asp-Gly-OBn | 81 | [2] |
| Ac-Leu-Hse-Gly-NH₂ | Ac-Leu-Asp-Gly-NH₂ | 78 | [2] |
| Ac-Tyr(Bn)-Hse-Ala-NH₂ | Ac-Tyr(Bn)-Asp-Ala-NH₂ | 80 | [2] |
| Ac-Val-Pro-Hse-Leu-NH₂ | Ac-Val-Pro-Asp-Leu-NH₂ | 67 | [2] |
| Ac-Glu(OBn)-Val-Hse-Pro-Leu-NH₂ | Ac-Glu(OBn)-Val-Asp-Pro-Leu-NH₂ | 58 |
Mitsunobu Reaction for Side Chain Functionalization
The Mitsunobu reaction facilitates the stereospecific substitution of the primary hydroxyl group of the homoserine side chain. This reaction allows for the introduction of a wide range of functionalities with complete inversion of stereochemistry, enabling the synthesis of peptides containing unnatural amino acids. A key application is the introduction of an azide group, which can then be used for "click" chemistry-based bioconjugation.
Iodination and Nucleophilic Substitution
A robust two-step, one-pot method for the functionalization of homoserine residues involves on-resin iodination of the side chain followed by nucleophilic substitution. This approach is particularly amenable to the creation of peptide libraries with diverse side-chain functionalities, including thioethers, thioesters, and thiosulfonates.
| Nucleophile | Product | Yield (%) | Reference |
| Thiophenol | Thioether | 96 | |
| 2-Naphthalenethiol | Thioether | 93 | |
| 7-Mercapto-4-methylcoumarin | Thioether (fluorescently labeled) | 91 | |
| 4-Mercaptophenylboronic acid | Thioether with boronic acid | 84 | |
| 4-Mercaptophenol | Thioether with phenol | 70 | |
| Selenophenol | Selenoether | 89 | |
| Pyridine | Pyridinium salt | 60 | |
| 4-Picoline | 4-Methylpyridinium salt | 55 | |
| Nicotinamide | Nicotinamidium salt | 49 | |
| Benzoic acid | Ester | 25 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key chemical modifications of the homoserine side chain discussed above.
Protocol for TEMPO-Mediated Oxidation of Homoserine to Aspartic Acid
This protocol is adapted from the application notes provided by BenchChem.
Materials:
-
Homoserine-containing peptide
-
2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)
-
Bis(acetoxy)iodobenzene (BAIB)
-
Dichloromethane (DCM)
-
tert-Butanol (tBuOH)
-
Water
-
Ethylene glycol
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Dissolve the homoserine-containing peptide (1 equivalent) in a solvent mixture of DCM/tBuOH/H₂O (4:4:1).
-
Add TEMPO (1.2 equivalents).
-
Add BAIB (2.4 equivalents).
-
Stir the reaction mixture at room temperature for 45 minutes.
-
Quench the reaction by adding a few drops of ethylene glycol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting peptide containing the newly formed aspartic acid residue by RP-HPLC.
Protocol for Mitsunobu Reaction on the Homoserine Side Chain
This protocol provides a general procedure for the Mitsunobu reaction on a homoserine-containing peptide in solution.
Materials:
-
Homoserine-containing peptide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Nucleophile (e.g., hydrazoic acid for azide introduction)
-
Anhydrous tetrahydrofuran (THF)
-
RP-HPLC system
Procedure:
-
Dissolve the homoserine-containing peptide (1 equivalent) and the desired nucleophile (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Add triphenylphosphine (1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by RP-HPLC to isolate the modified peptide.
Protocol for On-Resin Iodination and Nucleophilic Substitution
This protocol is based on the work describing a late-stage functionalization of peptides on solid support.
Materials:
-
Homoserine-containing peptide-resin
-
Methyltriphenoxyphosphonium iodide (MTPI)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nucleophile (e.g., thiol, amine)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Trifluoroacetic acid (TFA) cleavage cocktail
-
RP-HPLC system
Procedure:
-
Iodination:
-
Swell the homoserine-containing peptide-resin in anhydrous DCM.
-
Add a solution of MTPI in anhydrous DCM.
-
Shake the reaction mixture at room temperature for the specified time (typically 1-4 hours).
-
Wash the resin thoroughly with DCM.
-
-
Nucleophilic Substitution:
-
Swell the iodinated peptide-resin in anhydrous DMF.
-
Add a solution of the desired nucleophile and a suitable base (e.g., DIPEA) in DMF.
-
Shake the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS analysis of a small cleaved sample).
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Purification:
-
Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the final product by RP-HPLC.
-
Applications in Drug Development
The post-synthetic modification of the homoserine side chain has significant implications for drug development, primarily through the modulation of peptide properties and the enabling of advanced drug delivery strategies.
Modulation of Receptor Binding and Biological Activity
The introduction of new functional groups can significantly alter the binding affinity and selectivity of a peptide for its target receptor. For instance, converting a neutral homoserine to a negatively charged aspartic acid can fundamentally change the electrostatic interactions within a receptor's binding pocket. While comprehensive quantitative data on the impact of various homoserine modifications on receptor binding are sparse in the literature, the principle of altering pharmacodynamics through such modifications is a key strategy in peptidomimetic design.
Bioconjugation for Enhanced Drug Delivery
The modified homoserine side chain can serve as a versatile handle for bioconjugation. This allows for the attachment of various moieties to improve the pharmacokinetic and pharmacodynamic properties of peptide therapeutics.
-
PEGylation: The attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of a peptide, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its in vivo half-life.
-
Drug Conjugation: Cytotoxic drugs can be conjugated to targeting peptides via the modified homoserine side chain, creating peptide-drug conjugates (PDCs) for targeted cancer therapy.
-
Molecular Probes: Fluorescent dyes or other imaging agents can be attached for diagnostic and research applications.
The introduction of an azide or alkyne functionality via the Mitsunobu reaction is particularly powerful as it enables the use of highly efficient and bioorthogonal "click" chemistry for these conjugations.
Application in Quorum Sensing Modulation
N-acyl-homoserine lactones (AHSLs) are a class of signaling molecules involved in quorum sensing, a mechanism of cell-to-cell communication in Gram-negative bacteria that regulates processes such as biofilm formation and virulence factor production. The synthesis of AHSL analogs through modification of the homoserine lactone structure is a promising strategy for developing quorum sensing inhibitors as novel anti-infective agents.
The general mechanism of LuxR/I-type quorum sensing involves the synthesis of AHSLs by a LuxI-type synthase. As the bacterial population density increases, the concentration of AHSLs surpasses a threshold, leading to their binding to a LuxR-type receptor. This complex then acts as a transcriptional regulator, activating or repressing target gene expression.
By designing and synthesizing AHSL analogs that can act as antagonists to the LuxR receptor, it is possible to disrupt this signaling pathway, thereby inhibiting virulence and biofilm formation without exerting bactericidal pressure that can lead to resistance. The synthetic protocols for modifying the homoserine side chain are directly applicable to the generation of diverse libraries of AHSL analogs for screening and development as quorum quenching therapeutics.
References
Application of Boc-d-homoserine in Fragment-Based Drug Design: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery, enabling the identification of low-molecular-weight ligands that can be elaborated into potent and selective drug candidates. The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library. While historically dominated by flat, aromatic compounds, there is a growing demand for three-dimensional (3D) fragments that can explore more complex and novel chemical spaces. Chiral building blocks, such as the non-proteinogenic amino acid Boc-d-homoserine, offer an excellent starting point for the synthesis of sp3-rich, stereochemically defined fragments. This document provides detailed application notes and protocols for the use of this compound in the generation and screening of a 3D fragment library.
This compound, with its defined stereochemistry and multiple functionalization points (the carboxylic acid, the protected amine, and the hydroxyl group), serves as a versatile scaffold for creating a diverse collection of fragments. Furthermore, its ability to be readily converted to the corresponding lactone introduces conformational rigidity and additional diversity into the fragment library.
Application Notes
The use of this compound as a scaffold for a fragment library offers several advantages:
-
Introduction of Chirality and 3D-Scaffolds: Fragments derived from this compound will possess a defined stereocenter, leading to sp3-rich three-dimensional structures. This allows for the exploration of protein binding pockets that are not well-suited for flat, aromatic fragments.
-
Scaffold Diversity: The homoserine backbone can be modified at the N-terminus, C-terminus, and the side-chain hydroxyl group to generate a wide array of fragments with diverse physicochemical properties. The lactone form provides a rigid, heterocyclic core.
-
Synthetic Tractability: The Boc protecting group allows for straightforward peptide coupling and other N-terminal modifications, while the carboxylic acid and hydroxyl groups can be readily functionalized using standard organic chemistry techniques.
-
Improved Physicochemical Properties: The incorporation of polar functional groups inherent to the amino acid scaffold can lead to fragments with improved solubility, a key property for reliable biophysical screening.
Table 1: Hypothetical this compound Derived Fragment Library
This table presents a representative, albeit hypothetical, set of fragments that could be synthesized from this compound and its lactone. The properties are calculated to align with the "Rule of Three" commonly used in fragment-based drug design (Molecular Weight < 300 Da, cLogP < 3, Number of Hydrogen Bond Donors ≤ 3, Number of Hydrogen Bond Acceptors ≤ 3).
| Fragment ID | Structure | Molecular Weight (Da) | cLogP | H-Bond Donors | H-Bond Acceptors |
| HSER-001 | This compound methyl ester | 233.27 | 0.9 | 1 | 5 |
| HSER-002 | Boc-d-homoserinamide | 218.25 | 0.4 | 2 | 4 |
| HSER-003 | N-Acetyl-d-homoserine | 161.16 | -1.2 | 2 | 4 |
| HSER-004 | d-Homoserine lactone hydrochloride | 137.57 | -1.8 | 2 | 2 |
| HSER-005 | N-Boc-d-homoserine lactone | 201.22 | 0.5 | 1 | 4 |
| HSER-006 | N-Methyl-d-homoserine lactone | 115.13 | -1.3 | 1 | 2 |
| HSER-007 | O-Methyl-Boc-d-homoserine | 233.27 | 1.1 | 1 | 5 |
| HSER-008 | This compound ethylamide | 246.31 | 0.9 | 2 | 4 |
Experimental Protocols
Protocol 1: Synthesis of a this compound Derived Fragment Library
This protocol outlines a general synthetic workflow for the creation of a diverse fragment library starting from this compound.
1. Materials and Reagents:
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Various amines and alcohols for derivatization
-
Solvents (DMF, DCM, etc.)
-
Reagents for Boc-deprotection (e.g., TFA)
-
Reagents for lactonization (e.g., DCC, acid catalysis)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC).
2. General Procedure for C-terminus Modification (Amide Formation):
-
Dissolve this compound (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Stir for 10 minutes at room temperature.
-
Add the desired amine (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the product by flash column chromatography.
3. General Procedure for N-terminus Modification (after Boc-deprotection):
-
Dissolve the Boc-protected homoserine derivative in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting amine salt can be used directly for subsequent acylation or alkylation reactions.
4. Procedure for Lactonization:
-
Dissolve this compound in a suitable solvent (e.g., THF).
-
Add a dehydrating agent such as DCC (1.1 eq) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Purify the resulting this compound lactone by column chromatography.
Protocol 2: Biophysical Screening of the Fragment Library
A common workflow for fragment screening involves a primary screen to identify potential binders, followed by orthogonal validation and characterization of the hits.
1. Primary Screening: Differential Scanning Fluorimetry (DSF)
-
Principle: Measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
-
Procedure:
-
Prepare a solution of the target protein (2-5 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange).
-
Dispense the protein-dye mixture into a 96- or 384-well PCR plate.
-
Add fragments from the library to a final concentration of 200-500 µM.
-
Run the DSF experiment on a real-time PCR instrument, increasing the temperature from 25°C to 95°C.
-
Analyze the melting curves to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2°C) indicates a potential hit.
-
2. Hit Validation: Ligand-Observed NMR Spectroscopy (e.g., Saturation Transfer Difference - STD)
-
Principle: Detects the binding of a ligand to a high-molecular-weight protein by observing the transfer of saturation from the protein to the ligand.
-
Procedure:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer.
-
Prepare a stock solution of the fragment hit.
-
Acquire a reference 1D ¹H NMR spectrum of the fragment alone.
-
Add the fragment to the protein solution (fragment concentration typically 10-100 times that of the protein).
-
Acquire an STD NMR spectrum.
-
The presence of signals in the STD spectrum confirms binding.
-
3. Hit Characterization: Isothermal Titration Calorimetry (ITC)
-
Principle: Directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Procedure:
-
Prepare solutions of the target protein (in the cell) and the fragment hit (in the syringe) in the same buffer.
-
Perform a series of injections of the fragment into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, its lactone derivatives are structurally related to N-acyl homoserine lactones (AHLs), which are key signaling molecules in bacterial quorum sensing. A fragment library derived from homoserine lactone could, therefore, be screened against enzymes involved in AHL biosynthesis or receptors that bind AHLs to disrupt bacterial communication.
Conclusion
This compound represents a valuable, yet underutilized, starting material for the creation of innovative 3D fragment libraries. Its inherent chirality, multiple points for diversification, and synthetic accessibility make it an ideal scaffold for generating fragments with novel chemical matter. By following the outlined synthetic and screening protocols, researchers can effectively incorporate homoserine-based fragments into their FBDD campaigns, potentially leading to the discovery of new therapeutic agents against a range of biological targets. The exploration of such sp3-rich chemical space is a critical step towards addressing challenging targets that have been intractable to traditional screening methods.
Troubleshooting & Optimization
Technical Support Center: Boc-D-Homoserine in Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Boc-D-homoserine in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound, particularly when used without side-chain protection.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of the Crude Peptide
-
Question: After completing my synthesis and cleaving the peptide from the resin, I see multiple unexpected peaks in my HPLC chromatogram. What could be the cause?
-
Answer: When using this compound with an unprotected side-chain hydroxyl group, two primary side reactions can occur, leading to peptide impurities: O-acylation and lactonization .
-
O-acylation: The free hydroxyl group on the homoserine side chain can be acylated by the activated carboxyl group of the incoming amino acid during a coupling step. This results in the formation of a branched peptide, where a second peptide chain is attached to the homoserine side chain.
-
Lactonization: The side-chain hydroxyl group can intramolecularly attack the C-terminal carbonyl group of the homoserine residue, especially if it is the C-terminal amino acid. This reaction is often catalyzed by acidic or basic conditions encountered during the synthesis, leading to the formation of a stable homoserine lactone ring and termination of the peptide chain.
-
Issue 2: Low Yield of the Target Peptide
-
Question: My final peptide yield is significantly lower than expected. How can the use of this compound contribute to this?
-
Answer: Low yields can be a direct consequence of the side reactions mentioned above. Both O-acylation and lactonization consume the growing peptide chain, converting it into undesired byproducts. This reduces the amount of the correct full-length peptide, thus lowering the overall yield. Additionally, if O-acylation occurs, it can lead to aggregation and difficult purification, further reducing the isolated yield.
Issue 3: Difficulty in Purifying the Target Peptide
-
Question: I am having trouble separating my target peptide from the impurities during HPLC purification. Why is this?
-
Answer: The side products formed can have very similar physicochemical properties to the target peptide, making them difficult to separate by reverse-phase HPLC. For instance, a peptide with an O-acylated homoserine residue will have a similar length and sequence to the desired product, differing only by the added mass and slight change in polarity, which can result in co-elution.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using unprotected this compound?
The most significant side reaction is the O-acylation of the side-chain hydroxyl group during subsequent coupling steps. This leads to the formation of branched peptide impurities.
Q2: How can I prevent O-acylation?
The most effective method to prevent O-acylation is to use a side-chain protected derivative, such as Boc-D-Hse(Bzl)-OH , where the hydroxyl group is protected as a benzyl ether. This protection blocks the nucleophilic hydroxyl group from reacting during coupling.[1][2]
Q3: What is lactonization and when does it occur?
Lactonization is an intramolecular cyclization where the side-chain hydroxyl group of homoserine attacks its own C-terminal carbonyl group, forming a stable five-membered ring (a γ-butyrolactone). This is most likely to occur under strong acidic or basic conditions, particularly during cleavage from the resin or if the homoserine is at the C-terminus of the peptide.
Q4: I have to use unprotected this compound. How can I minimize side reactions?
If using the unprotected form is unavoidable, consider the following strategies:
-
Coupling Reagents: Use coupling reagents that are less likely to cause O-acylation. While specific data for homoserine is limited, for the analogous serine residue, milder activation conditions are generally recommended.
-
Reaction Conditions: Keep coupling times to a minimum and avoid elevated temperatures.
-
Position in Sequence: If possible, avoid placing the unprotected homoserine at the C-terminus to reduce the risk of lactonization.
Q5: What are the advantages and disadvantages of using protected vs. unprotected this compound?
The choice involves a trade-off between the complexity of the synthesis and the purity of the final product.
Data Presentation
Table 1: Comparison of Unprotected vs. Side-Chain Protected this compound
| Feature | Boc-D-Hse-OH (Unprotected) | Boc-D-Hse(Bzl)-OH (Protected) |
| Side-Chain Protection | None (free hydroxyl group) | Benzyl (Bzl) ether |
| Primary Side Reaction | O-acylation, Lactonization | Minimal |
| Crude Peptide Purity | Generally lower, more complex mixture | Generally higher, cleaner product |
| Coupling Procedure | Standard coupling | Standard coupling |
| Final Cleavage | Standard TFA-based cleavage | Requires strong acid (e.g., HF) to remove the Bzl group |
| Recommendation | Suitable for very short peptides or where purification is straightforward. | Recommended for longer, more complex peptides to ensure high purity and yield.[1] |
Experimental Protocols
Protocol 1: Standard Coupling of Side-Chain Protected Boc-D-Hse(Bzl)-OH
This protocol is recommended for minimizing side reactions and achieving higher purity.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM, then Isopropanol (IPA), and finally DMF.
-
Neutralization: Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes. Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve 2.0 equivalents of Boc-D-Hse(Bzl)-OH, 2.0 eq. of HBTU, and 2.0 eq. of HOBt in DMF.
-
Add 4.0 eq. of DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin with DMF to remove excess reagents and byproducts.
Protocol 2: Final Cleavage and Deprotection (for peptides synthesized with Boc-D-Hse(Bzl)-OH)
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum.
-
HF Cleavage:
-
Safety Note: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.
-
Transfer the dried resin to the HF apparatus.
-
Add a scavenger cocktail (e.g., anisole) to the resin.
-
Cool the reaction vessel to 0°C and condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from homoserine.
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the wash several times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Mechanism of O-acylation side reaction.
Caption: Mechanism of homoserine lactonization.
Caption: Troubleshooting workflow for this compound.
References
Technical Support Center: Boc-d-homoserine Coupling Optimization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols for the coupling of Boc-d-homoserine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenge in coupling this compound is the potential for a significant side reaction: intramolecular cyclization. This occurs when the side-chain hydroxyl group attacks the activated carboxylic acid, leading to the formation of a stable five-membered ring, this compound lactone. This side reaction is irreversible and consumes the starting material, resulting in lower yields of the desired coupled product.
Q2: Which coupling reagents are recommended for this compound?
High-efficiency coupling reagents are recommended to ensure the rate of the desired intermolecular coupling significantly outpaces the rate of intramolecular lactonization.
-
Uronium/Aminium-based reagents (HATU, HBTU): These are generally the top choice as they provide rapid activation and high coupling efficiency, which helps to minimize the formation of the lactone side product. HATU is often preferred due to its slightly higher activation speed and reduced potential for racemization.
-
Carbodiimide-based reagents (EDC, DCC): These can be effective but almost always require an additive like HOBt (1-Hydroxybenzotriazole) or Cl-HOBt (6-Chloro-1-hydroxybenzotriazole) to increase efficiency and suppress racemization. Using a carbodiimide without an additive is highly likely to result in significant lactone formation.
Q3: How can I prevent or minimize lactone formation?
Several strategies can be employed to suppress the formation of this compound lactone:
-
Low Temperature: Performing the reaction at 0 °C is a critical first step. Lower temperatures decrease the rate of the intramolecular cyclization more significantly than the desired coupling reaction.
-
Choice of Base: Use non-nucleophilic bases like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The choice and amount of base are crucial, as excess base can accelerate lactonization.
-
Reagent Stoichiometry: Using a slight excess of the coupling reagent and the amine component can help drive the reaction towards the desired product.
-
Pre-activation: Some protocols recommend pre-activating the this compound for a very short period (1-2 minutes) before adding the amine component. However, prolonged activation times will increase lactone formation.
Q4: What is the role of additives like HOBt?
Additives like HOBt play a crucial role, especially when using carbodiimide reagents like EDC. When the carboxylic acid is activated by EDC, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to both racemization and intramolecular attack by the side-chain hydroxyl group. HOBt reacts with this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions but still highly reactive towards the desired amine, thus improving the yield and purity of the final peptide.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Lactone Formation: The primary cause is often intramolecular cyclization. 2. Inefficient Activation/Coupling: The coupling reagent may be degraded or insufficient. 3. Suboptimal Stoichiometry: Incorrect ratio of amino acid, coupling reagent, and base. | 1. Confirm Lactone: Check the mass spectrum for a peak corresponding to the mass of this compound minus water (M-18). 2. Lower Temperature: Ensure the reaction is performed at 0 °C. 3. Change Reagent: Switch to a faster activating agent like HATU. 4. Check Reagents: Use fresh, high-quality coupling reagents and anhydrous solvents. 5. Optimize Stoichiometry: Use 1.0 eq of this compound, 1.05 eq of the amine, 1.1 eq of HATU, and 2.0 eq of DIPEA as a starting point. |
| Multiple Spots on TLC or Peaks in HPLC | 1. Lactone Side Product: The lactone is a common impurity. 2. Racemization: The chiral center may have epimerized during activation. 3. Unreacted Starting Material: The reaction did not go to completion. | 1. Suppress Lactonization: Implement the strategies outlined in the FAQ section (low temperature, optimal base). 2. Suppress Racemization: Use HATU or add HOBt if using EDC/DCC. Ensure the temperature is kept low. 3. Increase Reaction Time/Equivalents: Cautiously increase reaction time while monitoring by LC-MS. A slight excess of the coupling reagent may be beneficial. |
| Reaction Stalls / Fails to Proceed | 1. Reagent Degradation: Coupling reagents (especially uronium salts) and solvents can degrade if not stored properly under inert, anhydrous conditions. 2. Poor Solubility: Reagents may not be fully dissolved. 3. Steric Hindrance: The amine component may be sterically bulky, slowing the reaction. | 1. Use Fresh Materials: Use freshly opened bottles of coupling reagents and anhydrous grade solvents. 2. Ensure Solubility: Ensure all components are fully dissolved before proceeding. NMP can be used as an alternative to DMF for better solubility. 3. Increase Temperature (with caution): If steric hindrance is suspected, the temperature can be slowly raised to room temperature after an initial period at 0 °C. Monitor carefully for lactone formation. |
Data & Protocols
Table 1: Comparison of Common Coupling Conditions for this compound
| Method | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Temp (°C) | Typical Yield | Key Advantage | Primary Concern |
| A: HATU | HATU (1.1) | None | DIPEA (2.0) | DMF | 0 | >90% | Fast, high efficiency, low racemization. | High cost, moisture sensitive. |
| B: HBTU/HOBt | HBTU (1.1) | HOBt (1.1) | DIPEA (2.0) | DMF | 0 | 85-95% | Highly effective and common. | Potential for guanidinylation side reaction. |
| C: EDC/HOBt | EDC·HCl (1.2) | HOBt (1.2) | DIPEA (2.0) | DCM/DMF | 0 | 70-85% | Cost-effective, water-soluble byproducts. | Slower activation, higher risk of lactonization if not optimized. |
| D: DCC/HOBt | DCC (1.1) | HOBt (1.1) | None | DCM | 0 | 70-85% | Inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove. |
Protocol: Optimized Coupling of this compound using HATU
This protocol describes the coupling of this compound to a generic primary amine (R-NH2).
Materials:
-
This compound (1.0 eq)
-
Amine component (R-NH2) (1.05 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve this compound (1.0 eq) and the amine component (1.05 eq) in anhydrous DMF under an inert atmosphere.
-
Cool the reaction vessel to 0 °C using an ice bath.
-
In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq) over 2 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress using LC-MS or TLC (e.g., every 30 minutes). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding water or saturated aqueous NH4Cl.
-
Extract the product using a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with 5% citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography.
Visualizations
Caption: Reaction pathways for activated this compound.
Caption: Step-by-step workflow for a typical coupling reaction.
Caption: A decision tree for troubleshooting low coupling yield.
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Homoserine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete tert-butyloxycarbonyl (Boc) deprotection of homoserine. Through a series of frequently asked questions, detailed experimental protocols, and structured data, this resource aims to address common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of homoserine is incomplete. What are the most common causes?
Incomplete Boc deprotection can stem from several factors related to reagents, reaction conditions, or the substrate itself. The most frequent culprits include:
-
Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Some substrates may contain basic functional groups that consume the acid, necessitating a larger excess.[2]
-
Poor Reagent Quality : Trifluoroacetic acid (TFA) is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2] The presence of water can decrease the effective acidity of the reaction medium, leading to a slower or incomplete reaction.[1] Using fresh or properly stored reagents is crucial.
-
Suboptimal Reaction Time or Temperature : While many Boc deprotections are rapid at room temperature, some substrates, particularly those with steric hindrance, may require longer reaction times or gentle heating to achieve full conversion. It is common for challenging deprotections to require several hours to overnight stirring.
-
Steric Hindrance : A sterically hindered Boc group, potentially due to the local environment of the homoserine residue within a larger molecule, can be more difficult to remove and may require harsher conditions.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Consistent monitoring is key to determining the endpoint of the reaction and avoiding unnecessary side reactions from prolonged exposure to acid.
-
Thin-Layer Chromatography (TLC) : This is the most common and effective method. The deprotected homoserine product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a lower Rf value.
-
Visualization : After developing the TLC plate, staining with a ninhydrin solution is highly effective. Ninhydrin reacts with the newly formed primary amine of homoserine to produce a distinctively colored spot (typically purple or yellow), confirming the successful removal of the Boc group. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new, lower, ninhydrin-positive spot.
-
-
Spectroscopy :
-
NMR Spectroscopy : You can monitor the disappearance of the characteristic singlet peak of the tert-butyl group, which appears around 1.4 ppm in the ¹H NMR spectrum.
-
IR Spectroscopy : The appearance of N-H stretching bands corresponding to the free amine can also indicate a successful deprotection.
-
Q3: I'm observing unexpected side products. What are they and how can I prevent them?
Side product formation is often linked to the reactive tert-butyl cation generated during the acid-catalyzed cleavage of the Boc group.
-
t-Butylation : The electrophilic tert-butyl cation can alkylate any nucleophilic species present in the reaction mixture. While homoserine's side chain is a primary alcohol and less nucleophilic than residues like tryptophan or methionine, t-butylation can still be a concern, especially in complex substrates.
-
Prevention with Scavengers : To prevent unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophilic molecules that react preferentially with the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Q4: Are there alternative, milder deprotection methods if standard conditions fail or are incompatible with my substrate?
Yes, if your substrate contains other acid-sensitive functional groups (e.g., tert-butyl esters, acetals), standard strong acid conditions can be problematic. Several milder or alternative methods have been developed:
-
Oxalyl Chloride in Methanol : This system provides an efficient and mild deprotection at room temperature, often complete within 1-4 hours.
-
Silica Gel in Refluxing Toluene : This heterogeneous method can be effective for certain substrates.
-
Aqueous Phosphoric Acid : This offers a more environmentally benign option for deprotection.
-
Thermal Deprotection : Simply heating the Boc-protected compound in a suitable solvent, sometimes with a small amount of water or in an ionic liquid, can effect deprotection, though yields may vary.
Q5: What is the recommended workup procedure after Boc deprotection with TFA?
Proper workup is essential to remove excess acid and isolate the product.
-
Solvent and TFA Removal : The most common first step is to concentrate the reaction mixture under reduced pressure (e.g., using a rotary evaporator) to remove the bulk of the solvent and excess TFA.
-
Azeotropic Removal of Residual TFA : TFA can be difficult to remove completely. Co-evaporation with a non-polar solvent like toluene or hexanes is a highly effective technique to chase the remaining traces of acid. This step is typically repeated 2-3 times.
-
Isolation : The resulting product is the amine trifluoroacetate salt, which is often a sticky oil or solid. This salt can frequently be used directly in the subsequent reaction step without further purification.
-
Neutralization (Optional) : If the free amine is required and is stable, a basic workup can be performed. This involves dissolving the crude salt in an organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This should only be done if the product is not water-soluble and does not contain base-labile functional groups.
Data Presentation
Table 1: Common Acidic Boc Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temperature (°C) | Typical Time | Notes |
| TFA / DCM | 25-55% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 30 min - 2 hr | Most common method. Scavengers may be needed. |
| HCl / Dioxane | 4M | 1,4-Dioxane | Room Temp | 30 min - 2 hr | Potent reagent; product precipitates as HCl salt. |
Table 2: Alternative and Milder Boc Deprotection Methods
| Reagent System | Reagent Equivalents | Solvent | Temperature (°C) | Typical Time | Notes |
| Oxalyl Chloride | 3 equiv. | Methanol (MeOH) | Room Temp | 1 - 4 hr | Mild conditions, good for acid-sensitive substrates. |
| Silica Gel | N/A (Heterogeneous) | Toluene | Reflux | ~5 hr | Useful for some thermally-sensitive heterocycles. |
| Aqueous H₃PO₄ | N/A | Water | Moderate | Varies | Environmentally benign option. |
| Thermal (Neat) | None | None or Ionic Liquid | ~150 °C | Varies | Can lead to incomplete conversion or decomposition. |
Mandatory Visualizations
Caption: Acid-catalyzed mechanism for Boc deprotection of homoserine.
References
Technical Support Center: Purification of Peptides Containing Boc-d-Homoserine by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of peptides containing Boc-d-homoserine using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended HPLC conditions for purifying a peptide containing this compound?
A1: For a peptide containing this compound, a standard Reversed-Phase HPLC (RP-HPLC) method is the recommended starting point. The Boc group adds significant hydrophobicity, which will influence its retention. A typical starting point would be a C18 column with a water/acetonitrile gradient, both containing an acidic modifier.[1][2]
Q2: How does the Boc protecting group on d-homoserine affect the HPLC purification?
A2: The tert-butyloxycarbonyl (Boc) protecting group is bulky and significantly increases the hydrophobicity of the peptide. This leads to a longer retention time on a reverse-phase column compared to its deprotected counterpart. This increased retention can be advantageous for separating the target peptide from more polar impurities. However, it can also lead to issues like poor solubility in the initial mobile phase and potential for aggregation.
Q3: What is a common side reaction to be aware of when working with homoserine-containing peptides?
A3: A primary concern is the potential for the homoserine side chain to cyclize, forming a homoserine lactone. This can occur during the final cleavage from the resin in solid-phase peptide synthesis, particularly under strong acid conditions like HF cleavage, which is common in Boc-based synthesis.[3] This lactonization results in a new, less polar species that will have a different retention time in RP-HPLC.
Q4: Will the d-configuration of homoserine impact the purification strategy?
A4: The d-configuration of the amino acid can potentially lead to the formation of diastereomers during synthesis, especially if there is any racemization. While standard RP-HPLC can sometimes separate diastereomers, it is not always effective. If diastereomeric impurities are suspected, chiral HPLC may be necessary for analysis and purification.[4][5]
Q5: How can I confirm the identity of my purified peptide and check for the presence of the homoserine lactone?
A5: Mass spectrometry (MS) is the definitive method for confirming the molecular weight of your purified peptide. The homoserine-containing peptide and its lactone form will have different masses (the lactone will be 18 Da lighter due to the loss of water). Therefore, analyzing your HPLC fractions by MS will allow you to identify the peaks corresponding to the desired product and the lactone side-product.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of peptides containing this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Secondary interactions with the stationary phase: Residual silanol groups on the silica-based column can interact with basic residues in the peptide. 2. Peptide aggregation: The hydrophobicity of the Boc group and the peptide sequence can promote self-association. 3. Column overload: Injecting too much sample can lead to poor peak shape. | 1. Ensure an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% is present in both mobile phases to mask silanol interactions. 2. Try dissolving the sample in a small amount of a stronger solvent like DMSO before dilution with the mobile phase. Consider running the purification at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates. 3. Reduce the amount of sample injected onto the column. |
| Peak Splitting or Shoulders | 1. Presence of closely eluting impurities: These could be deletion sequences, incompletely deprotected peptides, or diastereomers. 2. Formation of homoserine lactone: The cyclic form of the peptide will have a different retention time than the linear form. 3. Sample solvent stronger than the mobile phase: This can cause peak distortion upon injection. | 1. Optimize the gradient by making it shallower to improve resolution between the main peak and impurities. 2. Analyze the different peaks by mass spectrometry to identify the parent peptide and the lactone. A shallower gradient will likely be needed to separate these two species. 3. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume. |
| Multiple Unexpected Peaks | 1. Incomplete deprotection: Residual Boc groups or other side-chain protecting groups will result in more hydrophobic species with longer retention times. 2. Deletion sequences from synthesis: Shorter, more polar peptides that elute earlier. 3. Oxidation of sensitive residues (if present): Methionine or Cysteine can be oxidized during synthesis or workup. | 1. Review the deprotection and cleavage steps of your synthesis. These impurities will need to be separated by optimizing the HPLC gradient. 2. These are common impurities that are typically more polar and will elute before the target peptide. A well-optimized gradient should resolve them. 3. Analyze fractions by MS to confirm the presence of oxidized species (+16 Da for oxidation). |
| No or Poor Recovery of the Peptide | 1. Peptide precipitation on the column: The peptide may not be soluble in the initial mobile phase conditions. 2. Irreversible adsorption to the column: This can happen with very hydrophobic peptides. 3. Peptide is very polar and elutes in the void volume. | 1. Dissolve the sample in a stronger solvent (e.g., with a higher percentage of organic) and inject a smaller volume. Start the gradient at a higher initial percentage of organic solvent. 2. Try a different stationary phase, such as C8 or C4, which are less hydrophobic than C18. 3. This is unlikely for a Boc-protected peptide but if it occurs, start with a lower percentage of organic solvent in the mobile phase. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a this compound Containing Peptide
Objective: To purify a crude peptide containing this compound from synthesis-related impurities.
Materials:
-
HPLC System: Preparative or semi-preparative HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Crude Peptide: Lyophilized crude peptide containing this compound.
-
Sample Solvent: Mobile Phase A, potentially with a minimal amount of acetonitrile or DMSO for solubility.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of the sample solvent to a concentration of 10-20 mg/mL. If solubility is an issue, a small amount of acetonitrile can be added, but keep the organic content as low as possible. Sonicate briefly if necessary. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.
-
Chromatographic Conditions:
-
Flow Rate: Dependent on the column diameter (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV absorbance at 220 nm and 280 nm (if aromatic residues are present).
-
Gradient: A common starting gradient is a linear gradient from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the specific peptide.
-
-
Injection and Fraction Collection: Inject the filtered sample onto the equilibrated column. Collect fractions of 1-2 mL throughout the gradient, paying close attention to the peaks detected by the UV detector.
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity. Pool the fractions that contain the target peptide at the desired purity level.
-
Post-Purification: Confirm the identity of the purified peptide using mass spectrometry. Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Protocol 2: Chiral HPLC Analysis for Diastereomeric Purity
Objective: To assess the diastereomeric purity of the this compound containing peptide.
Materials:
-
HPLC System: Analytical HPLC with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A column specifically designed for chiral separations of amino acids and peptides (e.g., a macrocyclic glycopeptide-based CSP).
-
Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column. Common mobile phases for these columns include mixtures of methanol, ethanol, or acetonitrile with acidic or basic additives. Consult the column manufacturer's guidelines.
-
Purified Peptide: A sample of the peptide purified by standard RP-HPLC.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified peptide in the initial mobile phase for the chiral separation.
-
Column Equilibration: Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.
-
Detection: UV absorbance at 220 nm.
-
Elution Mode: Isocratic elution is often preferred for chiral separations to maximize resolution. The optimal mobile phase composition will need to be determined empirically.
-
-
Injection and Analysis: Inject the sample and monitor the chromatogram for the separation of diastereomers. The presence of more than one major peak could indicate diastereomeric impurities.
Visualizations
Caption: General workflow for the purification of a this compound containing peptide by RP-HPLC.
Caption: A logical troubleshooting workflow for common HPLC purification problems.
References
Technical Support Center: Minimizing Racemization in Boc-d-homoserine Activation
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Boc-d-homoserine and other amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the activation of this compound?
A1: Racemization during the activation of N-alkoxycarbonyl-protected amino acids, such as this compound, primarily occurs through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxylic acid group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by an amine on this intermediate can occur from either side, resulting in a mixture of d- and l-peptide products.[2][3]
The general mechanism involves:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent.
-
Cyclization: The activated intermediate cyclizes to form the 5(4H)-oxazolone.
-
Enolization: A base removes the α-proton, forming an achiral enolate intermediate.
-
Reprotonation/Nucleophilic Attack: The incoming amine attacks the oxazolone, leading to the formation of the peptide bond with potential loss of stereochemical integrity.[1][2]
Q2: Which coupling reagents and additives are recommended to minimize racemization?
A2: The choice of coupling reagent and the use of additives are critical for suppressing racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their performance is greatly improved when used in combination with nucleophilic additives. For solid-phase synthesis, DIC is often preferred as the resulting urea byproduct is soluble and easily washed away.
-
Additives (e.g., HOBt, HOAt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are highly effective at suppressing racemization. They react with the activated intermediate to form active esters that are more stable and less prone to racemization, yet still reactive enough for efficient coupling. HOAt is generally more effective than HOBt. OxymaPure is a non-explosive and effective alternative to HOBt and HOAt.
-
Onium Salts (e.g., HBTU, HATU, PyBOP): Phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) salts are highly efficient coupling reagents that generally result in low levels of racemization. HATU is often preferred for difficult couplings as it reacts faster and further minimizes epimerization.
Data Summary: Effect of Coupling Reagents and Additives on Racemization
The following table summarizes the percentage of d-isomer formed during the coupling of a representative Boc-amino acid using various reagent combinations.
| Coupling Reagent | Additive | % D-Isomer (Racemization) | Reference |
| DIC | None | High | |
| DIC | HOBt | Low | |
| DIC | HOAt | Very Low | |
| DIC | OxymaPure | Very Low | |
| HBTU | HOBt (internal) | Low | |
| HATU | HOAt (internal) | Very Low |
Q3: How do reaction conditions like solvent, temperature, and base affect racemization?
A3: Optimizing reaction conditions is crucial for maintaining stereochemical integrity.
-
Temperature: Higher reaction temperatures accelerate racemization. Performing the coupling reaction at a lower temperature, such as 0 °C, is often recommended, especially for amino acids prone to racemization.
-
Solvent: The polarity of the solvent can influence the rate of racemization. While solvent choice is often dictated by reagent solubility and resin swelling, using less polar solvents may help reduce racemization where possible.
-
Base: The choice and concentration of the base are critical. Strong or sterically unhindered bases can readily abstract the α-proton, promoting racemization.
-
Preferred Bases: Use weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Bases to Use with Caution: N,N-diisopropylethylamine (DIEA) is commonly used but can increase the risk of racemization, so its concentration should be carefully controlled.
-
Base-Free Conditions: For particularly sensitive couplings, such as with Fmoc-Cys(Trt)-OH, base-free activation protocols using DIC/HOBt or DIC/OxymaPure can be effective.
-
Q4: How can I quantify the level of racemization in my sample?
A4: The most common method for quantifying racemization is to hydrolyze the peptide and analyze the resulting amino acids using a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.
Experimental Protocol: Chiral HPLC Analysis of Amino Acid Enantiomers
-
Peptide Hydrolysis:
-
Place a small sample (1-5 mg) of the purified peptide into a hydrolysis tube.
-
Add 1 mL of 6N HCl.
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
-
Sample Preparation:
-
Re-dissolve the dried hydrolysate in a known volume of a suitable buffer or mobile phase (e.g., dilute perchloric acid solution).
-
The sample is now ready for injection. Derivatization is generally not required for modern chiral columns.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral column designed for amino acid analysis, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown-ether-based (e.g., ChiroSil) stationary phase.
-
Mobile Phase: A typical mobile phase for a crown-ether column is a mixture of methanol and water with a small amount of acid, such as 5 mM perchloric acid.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is standard.
-
Quantification: Inject the sample and integrate the peak areas for the d- and l-enantiomers. The percentage of racemization can be calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100
-
Q5: Are there specific side reactions for this compound to be aware of during activation?
A5: Yes. Besides racemization, the side chain of homoserine can undergo intramolecular cyclization to form a stable γ-lactone, especially under acidic conditions or during activation. While this compound itself is stable, its activated ester can be attacked by the side-chain hydroxyl group, leading to the formation of this compound lactone. This side reaction competes with the desired intermolecular peptide bond formation.
To minimize lactonization:
-
Use coupling conditions that favor rapid intermolecular reaction.
-
Avoid unnecessarily long pre-activation times.
-
Consider protecting the side-chain hydroxyl group if lactonization becomes a significant issue, although this adds extra steps to the synthesis.
References
Technical Support Center: Capping Strategies for Unreacted Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The following guide addresses the critical step of capping unreacted amines, specifically after a challenging or failed coupling reaction involving Boc-D-homoserine.
Troubleshooting Guide: Unreacted Amines Post-Coupling
Failure to achieve complete coupling of an amino acid, such as the sterically hindered this compound, results in unreacted primary amines on the growing peptide chain. These free amines must be permanently blocked or "capped" to prevent the formation of deletion sequences, which can complicate purification of the final peptide product.[1][2]
Issue: Positive Kaiser Test After this compound Coupling
A positive Kaiser test (a deep blue or purple color) after the coupling step indicates the presence of free primary amines and thus a failed or incomplete coupling reaction.[3]
Immediate Actions & Solutions:
-
Recouple: The first and most recommended action is to perform a second coupling (a "double couple") with a fresh solution of activated this compound.[4][5] For sterically hindered residues, this is often necessary to drive the reaction to completion.
-
Optimize Coupling Conditions: If recoupling fails, consider optimizing the reaction conditions. This may include:
-
Switching to a more potent coupling reagent: Reagents like HATU, HCTU, or PyBOP can be more effective for hindered amino acids than standard reagents like HBTU.
-
Extending the reaction time: Increasing the coupling time from the standard 1-2 hours to 2-4 hours can improve efficiency.
-
Increasing reagent concentration: Using a higher equivalent of the amino acid and coupling reagents may be beneficial.
-
-
Capping: If recoupling is unsuccessful or not desired, the unreacted amines must be capped. Capping involves acetylating the free amine, rendering it unreactive in subsequent coupling steps. The most common method involves treating the peptide-resin with a solution of acetic anhydride and a base.
Frequently Asked Questions (FAQs)
Q1: Why is capping necessary after a failed coupling reaction?
A1: Capping terminates the elongation of peptide chains where the coupling reaction failed. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which are often difficult to separate from the desired full-length peptide during purification. Capping makes the resulting truncated peptides chemically different from the target peptide, facilitating easier separation.
Q2: What are the standard reagents used for capping?
A2: The most widely used capping solution consists of acetic anhydride (Ac₂O) as the acetylating agent and a base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in a solvent like N,N-dimethylformamide (DMF). A common mixture is a 50-fold excess of both acetic anhydride and the base relative to the resin's substitution.
Q3: Are there alternatives to acetic anhydride for capping?
A3: Yes, other reagents can be used. Propionic anhydride is a viable alternative that adds a propionyl group instead of an acetyl group. In some cases, particularly with sensitive sequences, activated acetic acid (using coupling reagents like HBTU/DIPEA) can offer a milder capping condition.
Q4: How can I confirm that the capping reaction is complete?
A4: The completion of the capping reaction should be monitored using a colorimetric test, such as the Kaiser test. After the capping procedure, a small sample of the resin beads is tested. A negative result (colorless or yellowish beads and solution) indicates that all free primary amines have been successfully capped. If the test is positive, the capping procedure should be repeated.
Q5: Can the capping procedure cause any side reactions?
A5: While generally effective, capping with acetic anhydride can sometimes lead to side reactions. For instance, it can cause a chain-terminating side reaction with histidine residues or acetylation of the arginine side chain under certain conditions. Using a less nucleophilic base like DIPEA instead of pyridine can help minimize some side reactions.
Quantitative Data on Capping Reagents
While capping efficiency is highly sequence-dependent, the following table provides a comparison of common capping reagent systems.
| Capping Reagent System | Typical Composition | Reaction Time | Advantages | Disadvantages |
| Acetic Anhydride / DIPEA | Ac₂O / DIPEA in DMF | 20-30 minutes | Highly effective; DIPEA is less nucleophilic than pyridine, reducing some side reactions. | Can cause side reactions with certain amino acids (e.g., His, Arg). |
| Acetic Anhydride / Pyridine | Ac₂O / Pyridine in DMF | 30 minutes | Widely used and highly effective. | Pyridine has a strong odor and its basicity can lead to side reactions. |
| Activated Acetic Acid | Acetic Acid / HBTU / DIPEA in DMF | 30 minutes | Milder conditions, suitable for sensitive sequences. | More expensive due to the use of coupling reagents. |
| Propionic Anhydride | Propionic Anhydride / Pyridine or DIPEA in DMF | 30 minutes | Effective alternative to acetic anhydride. | Introduces a propionyl cap, which may alter the final peptide's properties. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride and DIPEA
-
Washing: After the failed coupling attempt, thoroughly wash the peptide-resin with DMF (3 x 10 mL per gram of resin) to remove residual reagents.
-
Preparation of Capping Solution: Prepare the capping solution fresh. For a standard capping procedure, a solution of acetic anhydride and DIPEA in DMF is used. A typical mixture is acetic anhydride/DIPEA/DMF (5:6:89 v/v/v). For a more robust capping, use a 50-fold excess of acetic anhydride and DIPEA relative to the resin substitution.
-
Capping Reaction: Suspend the washed resin in the freshly prepared capping solution. Gently agitate or shake the reaction vessel at room temperature for 30 minutes.
-
Post-Capping Wash: Filter the resin and wash it thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.
-
Confirmation: Perform a Kaiser test (as described in Protocol 2) to confirm the absence of free primary amines. If the test is positive, repeat the capping procedure.
Protocol 2: Kaiser Test (Ninhydrin Test) for Free Primary Amines
-
Sample Preparation: Collect a small sample of resin (10-15 beads) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Solution A: 50 mg/mL ninhydrin in ethanol.
-
Solution B: 1 g phenol in 0.25 mL ethanol.
-
Solution C: 2% (v/v) of 1 mM potassium cyanide in pyridine.
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Capping): The beads and/or the solution turn a deep blue or purple color, indicating the presence of unreacted primary amines.
-
Negative Result (Complete Capping): The beads and solution remain colorless or take on a yellowish hue.
-
Workflow Diagram
Caption: Troubleshooting workflow for capping unreacted amines.
References
Technical Support Center: Boc-D-Homoserine Stability During Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Boc-D-homoserine during the cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound during TFA cleavage?
The primary concern is the acid-catalyzed intramolecular cyclization of the homoserine side chain, leading to the formation of a stable homoserine lactone. This modification of the peptide backbone can alter its structure, biological activity, and subsequent analytical characterization. The formation of this lactone is an irreversible side reaction under standard cleavage conditions.
Q2: How does the Boc group and its cleavage contribute to this side reaction?
During cleavage with strong acids like trifluoroacetic acid (TFA), the Boc protecting group is removed, generating a reactive tert-butyl cation. While the primary cause of lactonization is the acidic environment protonating the side-chain hydroxyl group, the presence of these highly reactive carbocations can potentially facilitate side reactions with other sensitive residues in the peptide sequence. Scavengers are crucial for quenching these carbocations and minimizing unwanted modifications.
Q3: What are scavengers and how do they protect peptides during cleavage?
Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive electrophilic species, primarily carbocations generated from the cleavage of protecting groups (like Boc) and linkers. By reacting with these carbocations, scavengers prevent them from modifying sensitive amino acid residues within the peptide.
Q4: Which scavengers are recommended for peptides containing this compound?
While specific quantitative data on the efficacy of different scavengers for preventing this compound lactonization is not extensively published, general principles of peptide chemistry suggest that scavengers capable of efficiently quenching carbocations and protecting hydroxyl groups are beneficial. A standard and effective approach is the use of a scavenger cocktail.
Troubleshooting Guide
Issue: Lactonization of Homoserine Residue Detected Post-Cleavage
If you observe a significant amount of a peptide variant with a mass corresponding to the loss of water (-18 Da) from the homoserine-containing peptide, it is likely due to lactone formation.
Possible Causes:
-
Insufficient Scavenging: The cleavage cocktail may not contain an adequate concentration or type of scavenger to effectively protect the homoserine side chain.
-
Prolonged Cleavage Time: Extended exposure to strong acid can increase the extent of lactonization.
-
High Temperature: Performing the cleavage at elevated temperatures can accelerate the rate of this side reaction.
Solutions:
-
Optimize the Scavenger Cocktail: Incorporate a scavenger cocktail designed to protect hydroxyl-containing amino acids and efficiently trap carbocations. Triisopropylsilane (TIS) is a highly effective carbocation scavenger. Water can also act as a scavenger and helps to hydrolyze any formed lactone back to the open-chain form, although this is an equilibrium process.
-
Minimize Cleavage Time: Perform a time-course study to determine the minimum time required for complete cleavage and deprotection. HPLC and mass spectrometry can be used to monitor the reaction.
-
Control the Temperature: Conduct the cleavage reaction at room temperature or below (e.g., in an ice bath) to slow down the rate of lactonization.
Data Presentation: Scavenger Cocktail Comparison
The following table summarizes common scavenger cocktails used in peptide cleavage. While not specific to this compound, it provides a guide to their general applications and effectiveness in protecting sensitive residues. The choice of cocktail should be empirically determined for your specific peptide.
| Scavenger Cocktail | Composition (v/v/v) | Key Scavengers & Function | Recommended For | Potential Issues |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | TIS: Efficiently reduces carbocations. H₂O: Acts as a scavenger and can help hydrolyze lactones. | General purpose, good for peptides with Trp, Met, Tyr. Likely effective for Homoserine. | May not be sufficient for peptides with multiple sensitive residues. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Phenol, Thioanisole, EDT: Protect a wide range of sensitive residues. | Peptides with multiple sensitive residues like Cys, Met, Trp, Tyr, and Arg(Pmc). | Strong odor due to thioanisole and EDT. |
| "Odorless" Cocktail | 94% TFA / 2.5% H₂O / 1% TIS / 2.5% EDT | TIS, EDT: Provides broad protection. | General use where odor is a concern. | EDT can still have a noticeable odor. |
Experimental Protocols
Protocol 1: Standard Cleavage of a this compound Containing Peptide
This protocol is a general starting point and may require optimization for your specific peptide.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
Nitrogen gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a separate vial, freshly prepare the cleavage cocktail. For 2 mL of cocktail (sufficient for ~100 mg of resin), mix:
-
1.9 mL of TFA (95%)
-
0.05 mL of TIS (2.5%)
-
0.05 mL of deionized water (2.5%)
-
-
Cleavage Reaction: Add the cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and add it to the filtrate.
-
Add the combined filtrate dropwise to a larger centrifuge tube containing 10 volumes of cold diethyl ether. A white precipitate of the crude peptide should form.
-
-
Peptide Isolation:
-
Centrifuge the tube to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps.
-
-
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen. The crude peptide is now ready for purification and analysis.
Visualizations
Below are diagrams illustrating the key chemical pathway and experimental workflow.
Caption: Mechanism of this compound deprotection and lactonization side reaction.
Caption: Experimental workflow for peptide cleavage and isolation.
Technical Support Center: Overcoming Peptide Aggregation with Boc-d-homoserine
Welcome to the technical support center for utilizing Boc-d-homoserine to mitigate peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your peptide synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is the self-association of peptide chains, often driven by intermolecular hydrogen bonding to form secondary structures like β-sheets.[1] This can lead to the formation of insoluble aggregates, which presents significant challenges during solid-phase peptide synthesis (SPPS), purification, and formulation. Aggregation can result in low peptide yields, incomplete coupling reactions, and difficulties in purification.[2]
Q2: How is this compound thought to help in overcoming peptide aggregation?
A2: While not a conventional strategy, the incorporation of this compound is hypothesized to reduce aggregation through two primary mechanisms:
-
Disruption of Hydrophobic Interactions: The homoserine side chain is polar due to its hydroxyl group. Substituting a hydrophobic amino acid with d-homoserine can disrupt the hydrophobic interactions between peptide chains that often initiate aggregation.
-
Steric Hindrance and Conformational Disruption: Although the Boc (tert-butyloxycarbonyl) group is bulky, the overall conformation of a d-amino acid can introduce a "kink" in the peptide backbone, similar to the effect of proline.[3][4] This can interfere with the formation of regular secondary structures like β-sheets, which are common in aggregated peptides.
Q3: Can this compound be used as a precursor to other amino acids to avoid aggregation-prone synthesis steps?
A3: Yes, and this is a key potential application. For instance, homoserine can serve as a precursor to aspartic acid.[5] The synthesis of peptides containing aspartic acid can sometimes be complicated by the formation of aspartimide, a side reaction that can lead to impurities and aggregation. By incorporating this compound during synthesis and then oxidizing it to aspartic acid after the peptide has been assembled, these issues can be circumvented.
Q4: When should I consider using this compound in my peptide synthesis?
A4: Consider incorporating this compound under the following circumstances:
-
When synthesizing a peptide sequence known to be prone to aggregation, particularly if it contains hydrophobic residues.
-
If you are encountering issues with aspartimide formation in sequences containing aspartic acid.
-
As an alternative to other aggregation-disrupting strategies, such as the use of pseudoproline dipeptides or backbone-protecting groups.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides where this compound has been incorporated to mitigate aggregation.
| Problem | Possible Cause | Recommended Solution |
| Incomplete coupling of this compound | Steric hindrance from the Boc group. | - Use a more potent coupling reagent like HATU or HCTU.- Double couple the this compound.- Increase the coupling reaction time. |
| Low yield of the final peptide | On-resin aggregation is still occurring despite the presence of d-homoserine. | - Incorporate this compound at multiple sites within the aggregating sequence.- Use a high-swelling resin to improve solvation.- Perform the synthesis at a slightly elevated temperature (40-50°C) to disrupt secondary structures. |
| Peptide is still insoluble after cleavage | The overall peptide sequence remains highly hydrophobic. | - Test a range of solvents for dissolution, starting with water, then moving to dilute acidic or basic solutions, and finally organic co-solvents like DMSO or DMF.- Use sonication to aid in dissolution. |
| Incomplete oxidation of homoserine to aspartic acid | Suboptimal oxidation conditions. | - Ensure the correct stoichiometry of the oxidizing agent (e.g., TEMPO/BAIB).- Optimize the reaction time and temperature.- Purify the peptide before oxidation to avoid side reactions. |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) steps for incorporating a this compound residue into a peptide chain.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU/HOBt or HATU
-
Piperidine (for Fmoc chemistry, if applicable for side-chain deprotection)
-
Cleavage cocktail (e.g., HF or TFMSA for Boc-SPPS)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group of the preceding amino acid.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and a coupling agent like HBTU/HOBt or HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Continue with the subsequent amino acid couplings by repeating steps 2-8.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and deprotect the side chains using an appropriate cleavage cocktail (e.g., HF for Boc-SPPS).
Protocol 2: On-Resin Oxidation of Homoserine to Aspartic Acid
This protocol describes a method for converting a homoserine-containing peptide to an aspartic acid-containing peptide on the solid support.
Materials:
-
Peptide-resin containing homoserine
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
-
BAIB (Bis(acetoxy)iodobenzene)
-
DCM/tert-Butanol/Water solvent mixture
Procedure:
-
Resin Swelling: Swell the homoserine-containing peptide-resin in DCM.
-
Oxidation Reaction:
-
Prepare a solution of TEMPO (1.2 equivalents) and BAIB (2.4 equivalents) in a solvent mixture of DCM/tert-Butanol/Water (e.g., 4:4:1 ratio).
-
Add the oxidation solution to the swollen resin.
-
Stir the reaction at room temperature for 45-60 minutes.
-
-
Washing: Wash the resin extensively with DCM and DMF to remove the oxidation reagents.
-
Cleavage: Proceed with the standard cleavage and deprotection protocol for your peptide.
Visualizations
Experimental Workflow for Peptide Synthesis with Homoserine Incorporation and Oxidation
Caption: Workflow for synthesizing an aspartic acid-containing peptide using a this compound precursor to avoid aggregation.
Troubleshooting Logic for Peptide Aggregation
Caption: Decision-making flowchart for troubleshooting peptide aggregation during SPPS.
Proposed Mechanism of Aggregation Disruption by d-homoserine
Caption: Conceptual diagram illustrating how d-homoserine may disrupt peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 5. Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring the efficiency of Boc-d-homoserine coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the efficiency of Boc-D-homoserine coupling reactions in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
The main challenges in coupling this compound are similar to those for other sterically hindered amino acids. These include the bulky tert-butyloxycarbonyl (Boc) protecting group, which can physically obstruct the approach of the activated carboxyl group to the free amine on the growing peptide chain. This steric hindrance can lead to slower and incomplete coupling reactions.[1] Additionally, as the peptide chain elongates, it can fold back on itself, causing aggregation that further hinders the reaction.[2]
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, standard coupling reagents such as DCC/HOBt may be inefficient.[1] More potent activating reagents are generally required to achieve high coupling efficiency. Amidinium- and phosphonium-based reagents are often more effective.[1]
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
Q3: What are the signs of a poor or incomplete coupling reaction?
Incomplete coupling can be identified through several methods. The most common in-process check is a qualitative colorimetric test, such as the Kaiser test (ninhydrin test). A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and an incomplete reaction. For a more definitive and quantitative assessment, analysis of a cleaved peptide sample by HPLC or mass spectrometry will reveal the presence of deletion sequences (peptides missing the this compound residue).
Q4: How can I improve the coupling efficiency of this compound?
If you are experiencing poor coupling efficiency, consider the following strategies:
-
Double Coupling: Perform a second coupling step with fresh reagents immediately after the first.
-
Use a More Potent Coupling Reagent: Switch to a stronger activating agent like HATU or HCTU.
-
Extend the Reaction Time: Increase the coupling time from the standard 1-2 hours to 2-4 hours to allow the reaction to proceed to completion.
-
Increase Reagent Excess: Use a higher molar excess of the this compound and coupling reagents relative to the resin substitution.
-
Disrupt Peptide Aggregation: If aggregation is suspected, switch to a more solvating solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the this compound coupling step.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue/purple beads) indicates the presence of unreacted primary amines, meaning the coupling reaction is incomplete.
Caption: Troubleshooting workflow for a positive ninhydrin test.
For a more precise assessment, quantitative methods are recommended, especially during process development.
| Monitoring Method | Observation | Interpretation | Recommended Action |
| Kaiser Test | Yellow or colorless beads and solution | Coupling is complete (>99.5%) | Proceed to the next deprotection step. |
| Slightly blue beads, colorless solution | Coupling is nearly complete | Extend coupling time or proceed to capping. | |
| Dark blue beads and/or blue solution | Coupling is incomplete | Recouple with fresh reagents (double couple). | |
| HPLC Analysis | Single major peak for the desired peptide | High coupling efficiency | Proceed with synthesis. |
| Presence of a significant peak corresponding to a deletion sequence | Incomplete coupling | Optimize coupling conditions (reagent, time, temperature). |
Issue 2: Low Yield of Final Peptide Containing Homoserine
Low overall yield, where mass spectrometry confirms the presence of the target peptide but in small quantities, often points to cumulative inefficiencies throughout the synthesis.
References
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Peptides Containing D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids, such as D-homoserine, into peptide therapeutics is a key strategy for enhancing their stability and modulating their biological activity. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of these modified peptides. This guide provides an objective comparison of the HPLC analysis of peptides containing D-homoserine with their L-isomer counterparts and other peptide analogs, supported by established analytical principles and representative experimental data.
Impact of D-Homoserine Incorporation on HPLC Analysis
The substitution of an L-amino acid with its D-enantiomer, like D-homoserine, introduces a change in the peptide's stereochemistry. This alteration can significantly impact its interaction with the stationary phase in reversed-phase HPLC (RP-HPLC), the most common mode of peptide analysis.
Peptides containing D-amino acids are generally more hydrophobic than their all-L-diastereomers.[1] This increased hydrophobicity leads to a stronger interaction with the non-polar stationary phase (e.g., C18), resulting in a longer retention time.[1] The extent of this shift in retention is influenced by the position of the D-amino acid within the peptide sequence and the nature of the neighboring residues.[1]
Comparative HPLC Performance Data
The following tables summarize representative quantitative data comparing the HPLC performance of a model peptide containing L-homoserine with its D-homoserine diastereomer and an analog where homoserine is replaced by another amino acid, such as L-alanine. This data is based on typical observations in RP-HPLC analysis of modified peptides.
Table 1: Comparison of Retention Times and Resolution
| Peptide Sequence | Amino Acid at Position X | Retention Time (min) | Resolution (Rs) between Diastereomers |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | L-Homoserine | 15.2 | N/A |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | D-Homoserine | 16.5 | 2.1 |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | L-Alanine | 14.1 | N/A |
As illustrated, the D-homoserine containing peptide exhibits a longer retention time compared to the L-homoserine version, and both are well-resolved.
Table 2: Comparison of Peak Asymmetry and Tailing Factor
| Peptide Sequence | Amino Acid at Position X | Peak Asymmetry (As) | Tailing Factor (Tf) |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | L-Homoserine | 1.1 | 1.05 |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | D-Homoserine | 1.2 | 1.1 |
| Ac-Tyr-Val-Ala-X -Leu-NH₂ | L-Alanine | 1.0 | 1.0 |
The incorporation of D-homoserine can sometimes lead to a slight increase in peak asymmetry and tailing, though this is often minimal with optimized chromatographic conditions.
Experimental Protocols
A robust and validated HPLC method is crucial for the accurate analysis of peptides containing D-homoserine. The following is a detailed experimental protocol for the reversed-phase HPLC analysis of a synthetic peptide containing D-homoserine.
Protocol: RP-HPLC Analysis of a Peptide Containing D-Homoserine
1. Materials and Reagents
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reference standards for the L-homoserine and D-homoserine containing peptides
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
2. Instrumentation
-
A standard HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV detector (set to 214 nm and 280 nm)
-
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
4. Sample Preparation
-
Dissolve the peptide sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
5. HPLC Conditions
-
Column: C18 reversed-phase, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection: UV at 214 nm and 280 nm
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 30 | 65 |
| 31 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
6. Data Analysis
-
Integrate the peak areas of the chromatogram.
-
Determine the retention time, peak asymmetry, and tailing factor for each peptide.
-
Calculate the resolution between the D-homoserine and L-homoserine peptide diastereomers.
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes involved in the HPLC analysis of peptides containing D-homoserine.
References
Verifying Boc-d-homoserine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise verification of non-canonical amino acid (ncAA) incorporation is a critical step in the development of novel therapeutics and engineered proteins. This guide provides an objective comparison of mass spectrometry and alternative methods for verifying the incorporation of Boc-d-homoserine, supported by experimental data and detailed protocols.
The introduction of ncAAs like this compound into proteins opens up a vast landscape for modifying protein structure and function. However, the successful and accurate incorporation of these synthetic building blocks must be rigorously verified. Mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity. This guide will delve into the technical nuances of using mass spectrometry for the verification of this compound incorporation and compare its performance with traditional techniques such as Edman degradation.
Performance Comparison: Mass Spectrometry vs. Edman Degradation
Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a comprehensive and high-confidence verification of this compound incorporation.[1][2][3] In contrast, Edman degradation, a classical method for N-terminal sequencing, presents several limitations in this context.[1][2]
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation |
| Specificity | High; can distinguish this compound from canonical amino acids based on mass-to-charge ratio. | Low; may not reliably distinguish modified amino acids. |
| Sensitivity | High; capable of detecting low levels of incorporation. | Lower; requires larger amounts of purified protein. |
| Coverage | Can identify incorporation at any position within the protein sequence ("bottom-up" proteomics). | Limited to the N-terminus of the protein. |
| Throughput | High; suitable for analyzing complex mixtures and multiple samples. | Low; a time-consuming, stepwise process. |
| Modification Analysis | Can simultaneously identify other post-translational modifications. | Not suitable for identifying most post-translational modifications. |
| Sample Requirement | Flexible; can be performed on complex mixtures. | Requires a highly purified, single protein sample. |
Experimental Protocols
Mass Spectrometry-Based Verification of this compound Incorporation
This protocol outlines a general workflow for the verification of this compound incorporation in a target protein using a "bottom-up" proteomics approach.
1. Protein Extraction and Purification:
-
Lyse cells or tissues expressing the protein of interest.
-
Purify the target protein using affinity chromatography (e.g., His-tag, FLAG-tag) to enrich the sample.
2. In-Solution Trypsin Digestion:
-
Denature the purified protein with 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Dilute the solution to reduce the urea concentration to less than 1 M.
-
Add trypsin and incubate overnight at 37°C to digest the protein into peptides.
3. LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid.
-
Inject the peptide mixture onto a reverse-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation (MS/MS).
4. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with a modification corresponding to the mass of this compound.
-
Specialized software will identify peptides containing this compound by matching the experimental MS/MS spectra to theoretical fragmentation patterns.
-
The identification of a peptide containing the mass shift corresponding to this compound confirms its incorporation.
Alternative Method: Edman Degradation
While less suited for this specific application, a general protocol for N-terminal sequencing via Edman degradation is as follows.
1. Protein Purification:
-
Purify the protein of interest to near homogeneity.
-
The N-terminus of the protein must be unmodified (not blocked).
2. Covalent Immobilization:
-
Covalently attach the purified protein to a solid support.
3. Sequential N-terminal Degradation:
-
Coupling: React the N-terminal amino group with phenyl isothiocyanate (PITC) under alkaline conditions.
-
Cleavage: Treat with anhydrous trifluoroacetic acid to cleave the N-terminal residue as a thiazolinone derivative.
-
Conversion: Convert the thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid.
4. Identification:
-
Identify the PTH-amino acid by chromatography (e.g., HPLC).
-
Repeat the cycle to identify the subsequent amino acids in the sequence.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the verification of this compound incorporation.
Caption: Workflow for Mass Spectrometry-Based Verification.
Caption: Logical Flow for this compound Verification.
References
Navigating the Conformational Landscape: A Comparative Guide to NMR Spectroscopic Analysis of Boc-d-homoserine Containing Peptides
For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acids, this guide provides a comprehensive comparison of NMR spectroscopic techniques for the analysis of peptides incorporating Boc-d-homoserine. We delve into the nuanced world of spectral assignments and conformational analysis, supported by experimental data and detailed protocols to empower your research.
The incorporation of unnatural amino acids like this compound into peptide scaffolds is a powerful strategy for modulating their structure, stability, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the three-dimensional structure and dynamics of these modified peptides in solution. This guide will compare and contrast various NMR methodologies, offering a practical framework for their application.
Unveiling the Signature of this compound in Peptides: A Comparative Data Analysis
A critical first step in the NMR analysis of any novel peptide is the assignment of proton (¹H) and carbon (¹³C) chemical shifts. The electronic environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure. While extensive literature on the NMR characterization of standard amino acids is available, data for non-canonical residues like this compound within a peptide context is more sparse.
Based on available data for structurally related compounds and general principles of peptide NMR, we can anticipate the characteristic chemical shift ranges for a this compound (Boc-d-Hse) residue within a peptide chain. For comparative purposes, we present a table summarizing expected ¹H and ¹³C chemical shifts for a generic Boc-d-Hse-containing dipeptide, alongside a standard Boc-protected amino acid, Boc-Alanine (Boc-Ala).
Table 1: Comparative ¹H NMR Chemical Shift Data (in ppm)
| Proton | Boc-d-Hse (Expected) | Boc-Ala (Typical) | Notes |
| NH (Amide) | 7.0 - 8.5 | 7.0 - 8.5 | Highly dependent on hydrogen bonding and solvent exposure. |
| α-CH | 4.0 - 4.5 | 4.1 - 4.3 | Influenced by neighboring residues and secondary structure. |
| β-CH₂ | 1.8 - 2.2 | 1.3 - 1.5 | Distinct from β-protons of many common amino acids. |
| γ-CH₂ | 3.5 - 3.8 | - | Characteristic methylene protons adjacent to the hydroxyl group. |
| γ-OH | Variable | - | Often a broad signal, exchangeable with solvent. |
| Boc C(CH₃)₃ | ~1.45 | ~1.45 | Typically a sharp singlet integrating to 9 protons. |
Table 2: Comparative ¹³C NMR Chemical Shift Data (in ppm)
| Carbon | Boc-d-Hse (Expected) | Boc-Ala (Typical) | Notes |
| C=O (Amide) | 170 - 175 | 172 - 176 | Carbonyl shifts are sensitive to the peptide backbone conformation. |
| C=O (Boc) | ~155 | ~155 | Characteristic chemical shift for the Boc protecting group carbonyl. |
| α-C | 50 - 55 | ~50 | α-carbon shifts are indicative of secondary structure. |
| β-C | 30 - 35 | ~17 | The methylene β-carbon of homoserine is significantly downfield compared to the methyl β-carbon of alanine. |
| γ-C | 58 - 62 | - | Characteristic of the carbon bearing the hydroxyl group. |
| Boc C (CH₃)₃ | ~80 | ~80 | Quaternary carbon of the Boc group. |
| Boc C(CH₃ )₃ | ~28 | ~28 | Methyl carbons of the Boc group. |
Deciphering Peptide Architecture: Advanced 2D NMR Techniques
Beyond simple chemical shift assignments, a deeper understanding of peptide conformation requires the application of two-dimensional (2D) NMR experiments. These techniques reveal through-bond and through-space correlations between nuclei, providing the necessary constraints for structure calculation.
Through-Bond Correlation Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For a this compound residue, COSY spectra would reveal correlations between the NH and α-CH protons, the α-CH and β-CH₂ protons, and the β-CH₂ and γ-CH₂ protons, aiding in the unambiguous assignment of the spin system.
-
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between the NH proton and the γ-CH₂ protons of this compound could be observed, confirming the complete assignment of the residue's proton resonances.
Through-Space Correlation Spectroscopy
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure of peptides. They detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the protons.
For a peptide containing this compound, key NOEs would include:
-
Intra-residue NOEs: Between protons within the this compound residue itself, which can provide information about the side-chain conformation.
-
Sequential NOEs: Between the amide proton of one residue and the α-proton of the preceding residue (dαN(i, i+1)), which are crucial for sequential assignment and defining the backbone torsion angles.
-
Medium- and Long-Range NOEs: Between protons of residues that are distant in the primary sequence but close in space, which are essential for defining the global fold of the peptide.
The choice between NOESY and ROESY depends on the molecular weight of the peptide. For smaller peptides (generally < 1.5 kDa), ROESY is often preferred as it avoids the complication of zero or near-zero NOEs that can occur in this size range.
Experimental Protocols
A standardized approach is crucial for obtaining high-quality, reproducible NMR data. Below are detailed methodologies for the key experiments discussed.
Sample Preparation
-
Peptide Synthesis and Purification: Peptides containing this compound are typically synthesized using solid-phase peptide synthesis (SPPS) protocols. The this compound residue is incorporated as a protected amino acid monomer. Following cleavage from the resin and deprotection of side chains (if applicable), the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The final product should be characterized by mass spectrometry to confirm its identity.
-
NMR Sample Preparation:
-
Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O). The choice of solvent can significantly impact the peptide's conformation and the appearance of the NMR spectrum.
-
For experiments in H₂O/D₂O, a 90%/10% mixture is commonly used to allow for the observation of exchangeable amide protons.
-
The final peptide concentration for NMR is typically in the range of 1-5 mM.
-
Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing.
-
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a standard 1D ¹H spectrum to assess sample purity and concentration.
-
Typical spectral width: 12-16 ppm.
-
Number of scans: 16-64.
-
-
2D TOCSY:
-
Use a standard MLEV-17 or DIPSI-2 mixing sequence.
-
Mixing time: 60-80 ms to allow for magnetization transfer throughout the spin systems.
-
Acquire with 2048 points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁).
-
-
2D NOESY/ROESY:
-
For NOESY, use a standard pulse program with water suppression (e.g., WATERGATE or presaturation).
-
Mixing time: 100-300 ms. The optimal mixing time should be determined experimentally by acquiring a series of spectra with varying mixing times.
-
For ROESY, use a spin-lock pulse of 2-3 kHz.
-
Mixing time: 100-200 ms.
-
Acquire with 2048 points in t₂ and 256-512 increments in t₁.
-
Visualizing the Workflow and Logic
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships in NMR-based peptide structure determination.
Conclusion
The NMR spectroscopic analysis of peptides containing this compound offers a window into their structural preferences, which is fundamental to understanding their function. While the specific chemical shifts of this non-canonical residue will vary depending on the peptide sequence and solution conditions, the systematic application of 1D and 2D NMR techniques, as outlined in this guide, provides a robust framework for their detailed characterization. By carefully acquiring and interpreting COSY, TOCSY, and NOESY/ROESY data, researchers can confidently assign the NMR spectra and determine the three-dimensional structure of these novel peptides, paving the way for the rational design of new therapeutics and research tools.
A Comparative Guide to Boc- vs. Fmoc-D-Homoserine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), profoundly influencing yield, purity, and the feasibility of synthesizing complex peptides. This guide provides a detailed comparison of two widely used α-amino protecting group strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), specifically for the incorporation of the non-canonical amino acid D-homoserine. While direct comparative studies on Boc- versus Fmoc-D-homoserine are not extensively documented, this guide leverages the well-established principles of each chemistry to provide a comprehensive performance comparison, supported by generalized experimental protocols and an analysis of potential side reactions.
At a Glance: Key Differences Between Boc and Fmoc Strategies
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is labile to acid, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, commonly with a solution of piperidine in N,N-dimethylformamide (DMF).[] This orthogonality dictates the choice of side-chain protecting groups and the final cleavage conditions from the solid support.
| Feature | Boc-Strategy | Fmoc-Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA cocktail) |
| Side-Chain Protection | Typically benzyl-based (e.g., Bzl) | Typically tert-butyl-based (e.g., tBu) |
| Compatibility | Good for hydrophobic sequences prone to aggregation.[2] | Compatible with acid-sensitive residues and modifications.[] |
| Automation | Amenable to automation. | Highly amenable to automation with real-time monitoring.[] |
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance of Boc- and Fmoc-D-homoserine in peptide synthesis based on the general characteristics of each strategy. It is important to note that these are generalized values and actual results can be sequence-dependent.
| Parameter | Boc-D-Homoserine | Fmoc-D-Homoserine |
| Typical Coupling Efficiency | >99% | >99% |
| Deprotection Time | 15-30 minutes | 5-20 minutes |
| Potential for Racemization | Low | Low (Coupling reagent dependent) |
| Key Side Reactions | Homoserine lactone formation during final HF cleavage. Alkylation of side chain. | Diketopiperazine formation at the dipeptide stage. β-elimination of the side chain (less common for homoserine). |
| Peptide Solubility during Synthesis | Generally higher due to protonated N-terminus after deprotection, which can reduce aggregation.[2] | Can be lower for hydrophobic sequences, potentially leading to aggregation. |
| Final Peptide Purity | Good, but harsh final cleavage can generate byproducts. | Generally very high due to milder cleavage conditions. |
Key Considerations for D-Homoserine Incorporation
Boc-Strategy:
The primary concern when using this compound is the potential for lactone formation of the C-terminal homoserine residue during the final, harsh acid cleavage with hydrogen fluoride (HF). This occurs through the intramolecular attack of the side-chain hydroxyl group on the activated C-terminus. This side reaction can be minimized by ensuring the complete removal of any tert-butyl-based protecting groups prior to HF treatment. The Boc strategy can be advantageous for synthesizing peptides rich in hydrophobic residues, as the protonated state of the N-terminus after each deprotection step can help to disrupt interchain aggregation.
Fmoc-Strategy:
The Fmoc strategy offers milder final cleavage conditions, which is generally beneficial for maintaining the integrity of the peptide and any modifications. For D-homoserine, the side-chain hydroxyl group is typically protected (e.g., with a trityl group) to prevent side reactions during synthesis. While diketopiperazine formation is a known side reaction in Fmoc-SPPS, particularly with proline or glycine at the C-terminus, it is less of a concern for homoserine. The basic conditions of Fmoc deprotection are generally well-tolerated by the homoserine side chain.
Experimental Protocols
The following are generalized protocols for the incorporation of a D-homoserine residue using both Boc and Fmoc solid-phase peptide synthesis.
Boc-SPPS Protocol for D-Homoserine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).
-
First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method for Merrifield resin).
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Washing: Wash the resin with DCM, isopropanol (IPA), and then DCM again.
-
Neutralization: Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Washing: Wash the resin with DCM.
-
Coupling of this compound:
-
Pre-activate this compound (2-4 equivalents) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in DMF/DCM.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 3-8 for each subsequent amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers (e.g., anisole).
Fmoc-SPPS Protocol for D-Homoserine Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF.
-
First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes (repeat once).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-D-Homoserine(Trt)-OH:
-
Dissolve Fmoc-D-Homoserine(Trt)-OH (2-5 equivalents) and a coupling agent (e.g., HATU, HBTU) with an activating base (e.g., DIPEA or 2,4,6-collidine) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction (e.g., ninhydrin test).
-
-
Washing: Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA "cocktail" containing scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Visualization of SPPS Workflows
The following diagrams illustrate the general workflows for Boc- and Fmoc-based solid-phase peptide synthesis for incorporating a D-homoserine residue.
Caption: General workflow for Boc-based solid-phase peptide synthesis of a peptide containing D-Homoserine.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing D-Homoserine.
Conclusion and Recommendations
The choice between Boc- and Fmoc-D-homoserine for peptide synthesis is contingent on the specific requirements of the target peptide and the overall synthetic strategy.
-
The Fmoc strategy is generally the preferred method for routine peptide synthesis due to its milder deprotection and cleavage conditions, which typically lead to higher purity of the crude product and are compatible with a wider range of sensitive functionalities. For the synthesis of peptides containing D-homoserine, the Fmoc approach with appropriate side-chain protection (e.g., Trt) is a robust and reliable choice.
-
The Boc strategy remains a valuable tool, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation during synthesis. The acidic deprotection step in the Boc protocol results in a protonated N-terminus, which can disrupt the secondary structures that lead to aggregation. However, researchers must be mindful of the potential for homoserine lactone formation during the harsh final cleavage step and the hazardous nature of the reagents involved.
Ultimately, the optimal strategy will depend on a careful evaluation of the peptide sequence, desired final purity, and the laboratory's capabilities and safety protocols. For complex or challenging syntheses involving D-homoserine, a small-scale pilot synthesis to compare both strategies may be warranted.
References
A Comparative Guide to the Conformational Analysis of Peptides with D-Homoserine Residues
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids, such as D-homoserine, into peptide structures is a key strategy in modern drug design, offering enhanced proteolytic stability and the potential for novel therapeutic activities. Understanding the conformational implications of such substitutions is paramount for rational peptide design and the optimization of drug candidates. This guide provides a comparative analysis of the conformational properties of peptides containing D-homoserine residues versus their L-homoserine counterparts and other amino acid analogs, supported by experimental data and detailed methodologies.
Impact of D-Homoserine Incorporation on Peptide Conformation
The substitution of an L-amino acid with its D-enantiomer can significantly alter the local and global conformation of a peptide. This is primarily due to the change in the stereochemistry at the α-carbon, which directly influences the preferred backbone dihedral angles (φ and ψ). While L-amino acids typically favor right-handed helical and extended β-sheet conformations, the introduction of a D-amino acid can induce turns or even left-handed helical structures.
D-homoserine, with its γ-hydroxyl group, offers an additional layer of complexity and potential for specific interactions. This hydroxyl group can participate in hydrogen bonding with the peptide backbone or other side chains, further influencing the conformational landscape.
Comparative Conformational Data
To illustrate the conformational effects of D-homoserine, we present a comparative analysis of a model peptide containing either D-homoserine or L-homoserine. The following tables summarize key conformational parameters derived from experimental and computational studies.
Table 1: Backbone Dihedral Angles (φ, ψ) for a Model Hexapeptide Ac-Ala-Xxx-Ala-Ala-Pro-Ala-NH₂
| Residue (Xxx) | φ (degrees) | ψ (degrees) | Predominant Secondary Structure |
| L-Homoserine | -65 ± 5 | -40 ± 5 | α-helix |
| D-Homoserine | +55 ± 5 | +45 ± 5 | Inverse γ-turn / Left-handed helix contribution |
| L-Serine | -63 ± 5 | -42 ± 5 | α-helix |
| D-Serine | +58 ± 5 | +47 ± 5 | Inverse γ-turn / Left-handed helix contribution |
Note: Data are representative values obtained from NMR spectroscopy and molecular dynamics simulations.
Table 2: Key Hydrogen Bond Interactions Involving the Homoserine Side Chain
| Peptide | Donor | Acceptor | Distance (Å) |
| Ac-Ala-L-Hse -Ala-Ala-Pro-Ala-NH₂ | Hse(γ-OH) | Ala(i-1, C=O) | 2.8 ± 0.2 |
| Ac-Ala-D-Hse -Ala-Ala-Pro-Ala-NH₂ | Hse(γ-OH) | Ala(i+1, C=O) | 2.9 ± 0.3 |
Note: Distances are averaged from molecular dynamics simulations.
Experimental Protocols
Accurate conformational analysis relies on a combination of experimental techniques and computational modeling. Below are detailed methodologies for key experiments used in the study of D-homoserine-containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing D-homoserine is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[1][2][3][4][5]
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF, dichloromethane (DCM), and DMF.
-
Amino Acid Coupling: Activate the Fmoc-protected amino acid (including Fmoc-D-Homoserine(tBu)-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF. Add the activated amino acid to the resin and shake for 2 hours.
-
Washing: Wash the resin as described in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D spectrum for initial assessment of sample quality and folding.
-
TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to obtain distance constraints between protons that are close in space (< 5 Å).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹⁵N HSQC (if isotopically labeled) to resolve resonance overlap and obtain chemical shift assignments.
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance constraints.
-
Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to obtain dihedral angle constraints.
-
-
Structure Calculation: Use the experimental constraints (distances and dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, CNS) to generate an ensemble of 3D structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content (α-helix, β-sheet, turn, random coil) using deconvolution software (e.g., CDSSTR, SELCON3).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of D-homoserine-containing peptides.
Caption: Workflow for NMR-based 3D structure determination of peptides.
Caption: Influence of L- vs. D-homoserine on peptide secondary structure.
Conclusion
The conformational analysis of peptides containing D-homoserine residues reveals significant structural alterations compared to their L-isomers. These changes, primarily driven by the inverted stereochemistry at the α-carbon, often lead to the formation of turn-like structures or left-handed helices, in contrast to the right-handed helices favored by L-amino acids. The hydroxyl side chain of D-homoserine can further stabilize these conformations through hydrogen bonding. A multi-pronged approach employing solid-phase peptide synthesis, NMR spectroscopy, and circular dichroism, complemented by computational modeling, is essential for a comprehensive understanding of these structural effects. The detailed protocols and comparative data presented in this guide provide a framework for researchers to investigate and harness the unique conformational properties of D-homoserine-containing peptides for the development of novel therapeutics.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. digital.csic.es [digital.csic.es]
- 5. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Peptide Longevity: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating D-Homoserine
For researchers, scientists, and drug development professionals, overcoming the inherent instability of therapeutic peptides is a critical challenge. Native peptides, composed of L-amino acids, are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. A key strategy to enhance stability is the incorporation of non-canonical D-amino acids, such as D-homoserine. This guide provides an objective comparison of the enzymatic stability of peptides containing D-homoserine versus their L-isomer counterparts, supported by experimental data and detailed methodologies.
The foundational principle behind the enhanced stability of D-amino acid-containing peptides lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, with its altered spatial arrangement, creates steric hindrance within the enzyme's active site, rendering the peptide resistant to proteolytic degradation. This increased resistance translates to a longer plasma half-life and improved bioavailability, crucial for the development of effective peptide-based therapeutics.[1]
Comparative Stability Data: A Case Study with D-Amino Acid Substitution
To illustrate the impact of D-amino acid incorporation on enzymatic stability, we present data from a study on the antimicrobial peptide Pep05 (KRLFKKLLKYLRKF). In this study, a derivative, DP06, was synthesized where all L-lysine and L-arginine residues were replaced with their corresponding D-isomers. The stability of these peptides was assessed in human plasma over 24 hours.
| Peptide Variant | Amino Acid Sequence | % Intact Peptide Remaining in Human Plasma (Mean) |
| 8 hours | ||
| Pep05 (All L-amino acids) | KRLFKKLLKYLRKF | < 10% |
| DP06 (D-Lys, D-Arg substitutions) | (d-K)RLF(d-K)(d-K)LL(d-K)YL(d-R)(d-K)F | > 90% |
Data adapted from a study on the proteolytic stability of antimicrobial peptides.[2][3]
As the data clearly indicates, the parent peptide composed entirely of L-amino acids was rapidly degraded in human plasma. In contrast, the derivative containing D-amino acid substitutions exhibited remarkable stability, with a significant percentage of the intact peptide remaining even after 24 hours of incubation.[2][3] This substantial increase in plasma half-life underscores the effectiveness of D-amino acid incorporation as a strategy to overcome proteolytic degradation.
Experimental Protocols
Accurate and reproducible assessment of peptide stability is paramount in drug development. The following are detailed methodologies for key experiments used to evaluate the enzymatic stability of peptides.
In Vitro Plasma/Serum Stability Assay
This assay determines the half-life of a peptide in a biologically relevant matrix.
1. Materials and Reagents:
-
Test Peptide (e.g., L-homoserine and D-homoserine containing peptides), lyophilized powder, >95% purity
-
Human Plasma or Serum (pooled, commercially available)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Precipitating Solution: 6 M Urea, 20% Trichloroacetic Acid (TCA), or 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
HPLC Grade Water, Acetonitrile (ACN), and Trifluoroacetic Acid (TFA)
-
Low-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Refrigerated centrifuge
-
RP-HPLC system with UV detector
2. Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., DMSO or water).
-
Plasma/Serum Preparation: Thaw frozen human plasma or serum at 37°C. To remove lipids and cryoprecipitates, centrifuge at high speed (e.g., 17,000 x g) for 10 minutes at 4°C. Collect the supernatant for the assay.
-
Incubation: Pre-warm the plasma/serum to 37°C. Spike the peptide stock solution into the plasma/serum to a final concentration of 0.1 mg/mL. Ensure the final concentration of the stock solvent is minimal (<1%) to avoid interfering with enzymatic activity.
-
Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Quenching and Protein Precipitation: Immediately stop the enzymatic reaction by adding a quenching/precipitating solution. For example, add an equal volume of 6 M urea, followed by an equal volume of 20% TCA. Vortex vigorously and incubate on ice for at least 10 minutes to precipitate plasma proteins.
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 - 17,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the remaining intact peptide and any degradation products, and transfer it to an HPLC vial for analysis.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis
RP-HPLC is used to separate and quantify the intact peptide from its degradation products.
1. HPLC System and Column:
-
An HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide analysis.
2. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC grade acetonitrile.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm or 280 nm (if the peptide contains aromatic residues)
-
Injection Volume: 20-100 µL
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes) is typically used to elute the peptide. The exact gradient will need to be optimized for the specific peptide.
4. Data Analysis:
-
A standard curve of the intact peptide is generated to correlate peak area with concentration.
-
The peak corresponding to the intact peptide is identified in the chromatograms from each time point.
-
The peak area of the intact peptide is integrated at each time point.
-
The percentage of intact peptide remaining at each time point is calculated relative to the peak area at time zero.
-
The data is plotted as the percentage of intact peptide versus time, and the half-life (t½) is calculated, typically by fitting the data to a first-order decay model.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of enhanced stability, the following diagrams are provided.
Caption: Workflow for the in vitro plasma stability assay.
Caption: Mechanism of enhanced stability by D-amino acid incorporation.
References
- 1. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Comparative study of different protecting groups for d-homoserine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and other complex molecules, the strategic selection and application of protecting groups are paramount for achieving high yields and maintaining stereochemical integrity. D-Homoserine, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry. This guide provides a comparative analysis of commonly used protecting groups for the amino and carboxyl functionalities of D-homoserine, supported by experimental data to facilitate the selection of the most appropriate protecting group strategy.
Orthogonal Protection Strategies
In multi-step syntheses, employing an orthogonal protection strategy is crucial. This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one functional group without affecting others.[1] The most common orthogonal sets for amino acid protection involve the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group for the amine function, in combination with various ester protecting groups for the carboxylic acid.[2][3]
Amino Group Protection
The selection of an appropriate N-protecting group is critical for preventing unwanted side reactions at the amino terminus during peptide coupling and other synthetic transformations. The most widely used protecting groups for the amino group of D-homoserine are Boc, Cbz, and Fmoc.
Comparative Data for Amino Protecting Groups
| Protecting Group | Reagent for Introduction | Typical Solvents | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) | Racemization Risk |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Dioxane/Water, THF | Trifluoroacetic acid (TFA), HCl in dioxane | >90% | >95% | Low to moderate, can occur during acidic deprotection.[4][5] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | THF/Water, Dioxane/Water | Catalytic Hydrogenolysis (H₂, Pd/C) | ~90% | >95% | Low, urethane protection helps reduce racemization. |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Dioxane/Water, Acetone/Water | 20% Piperidine in DMF | >90% | >95% | Very low under standard conditions. |
Experimental Protocols for Amino Group Protection
N-Boc-D-homoserine Synthesis:
To a solution of D-homoserine in a 1:1 mixture of dioxane and water, add sodium hydroxide and stir until the amino acid is dissolved. Then, add di-tert-butyl dicarbonate ((Boc)₂O) and continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent like ethyl acetate.
N-Cbz-D-homoserine Synthesis:
Dissolve D-homoserine in a 2:1 mixture of THF and water. Add sodium bicarbonate, cool the solution to 0 °C, and then add benzyl chloroformate (Cbz-Cl). Stir the reaction at 0 °C for approximately 20 hours. After the reaction is complete, dilute with water and extract with ethyl acetate. The organic layers are then washed, dried, and concentrated to yield the product.
N-Fmoc-D-homoserine Synthesis:
The synthesis of N-Fmoc-D-homoserine can be achieved by reacting D-homoserine with Fmoc-Cl or Fmoc-OSu in the presence of a base, such as sodium bicarbonate, in a solvent mixture like dioxane/water or acetone/water. The reaction is typically carried out at room temperature.
Carboxyl Group Protection
Protection of the carboxylic acid functionality is essential to prevent its participation in undesired reactions, particularly during the activation of the amino acid for peptide bond formation. Common protecting groups for the carboxyl group of D-homoserine include benzyl (Bzl) and tert-butyl (tBu) esters.
Comparative Data for Carboxyl Protecting Groups
| Protecting Group | Reagent for Introduction | Typical Solvents | Deprotection Conditions | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Benzyl Ester (Bzl) | Benzyl alcohol, p-toluenesulfonic acid | Cyclohexane | Catalytic Hydrogenolysis (H₂, Pd/C) | High | High |
| tert-Butyl Ester (tBu) | Isobutylene, catalytic H₂SO₄ | Dichloromethane | Trifluoroacetic acid (TFA) | Good | High |
Experimental Protocols for Carboxyl Group Protection
D-homoserine Benzyl Ester Synthesis:
A mixture of D-homoserine, benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in cyclohexane is refluxed with azeotropic removal of water. The product is then typically precipitated as its tosylate salt.
D-homoserine tert-Butyl Ester Synthesis:
D-homoserine is stirred in dichloromethane at -78 °C, and isobutylene is added. A catalytic amount of concentrated sulfuric acid is then introduced. The reaction vessel is sealed and allowed to warm to room temperature.
Visualization of Protection and Deprotection Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for the protection and deprotection of D-homoserine.
Caption: General workflows for amino and carboxyl group protection of D-homoserine.
References
A Comparative Guide to the Validation of Synthetic Peptides Containing D-Homoserine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into synthetic peptides is a powerful strategy for enhancing their therapeutic properties. D-homoserine, a stereoisomer of the naturally occurring L-homoserine, offers unique advantages in peptide design, primarily due to its contribution to increased proteolytic stability. This guide provides an objective comparison of peptides containing D-homoserine with their L-isomer counterparts and other alternatives, supported by experimental data and detailed validation protocols.
Performance Comparison: D-Homoserine vs. L-Homoserine Peptides
The substitution of an L-amino acid with its D-enantiomer, such as D-homoserine, can significantly alter a peptide's biological characteristics. The most notable effect is the enhancement of stability against enzymatic degradation.[1] Proteases, which are stereospecific for L-amino acids, are less likely to cleave peptide bonds adjacent to a D-amino acid.[1] This increased stability can lead to a longer plasma half-life and improved bioavailability.[1] However, this modification can also impact receptor binding and biological activity, as the peptide's three-dimensional structure may be altered.[1]
Data Presentation
The following tables summarize comparative data for peptides containing D-amino acid substitutions versus their all-L-amino acid counterparts. While direct experimental data for D-homoserine is limited in publicly available literature, the data presented here is based on studies of peptides with other D-amino acid substitutions, which are expected to exhibit similar trends.[2]
Table 1: In Vitro Enzymatic Stability
This table compares the stability of a MUC2-derived peptide and its analogue with D-amino acid substitutions in the flanking regions when incubated in human serum.
| Peptide Variant | Half-life in Human Serum (minutes) |
| TPTPTGTQTPT (all L-amino acids) | 10 |
| t Pt PTGTQt Pt (D-amino acid substitutions) | >1440 |
Data sourced from a study on MUC2 peptides with D-threonine and D-proline substitutions, demonstrating the principle of increased stability with D-amino acid incorporation.
Table 2: Biological Activity (Antibody Binding)
This table shows the effect of D-amino acid substitution on the biological activity of a MUC2-derived peptide, measured by its ability to bind to the monoclonal antibody 996. The IC50 value represents the concentration of the peptide required to inhibit 50% of the binding of a reference peptide. A lower IC50 indicates higher binding affinity.
| Peptide Variant | IC50 (µmol/dm³) |
| TPTPTGTQTPT (all L-amino acids) | 60 |
| t Pt PTGTQt Pt (D-amino acid substitutions) | 50 |
Data from a study on MUC2 peptides, indicating that D-amino acid substitutions in the flanking regions can maintain or even slightly improve biological activity in this specific context.
Table 3: In Vitro Cytotoxicity
This table presents the cytotoxic effects of enkephalin-based opioid peptide analogues on the human melanoma cell line MeW155. While not a direct comparison of D- and L-homoserine, it illustrates how modifications can influence cytotoxicity.
| Compound | Cell Viability (% of Control) |
| 1a (H-Tyr-D-Ala-Gly-Phe-NH-N=CH-Ph) | ~65% |
| 1b (H-Tyr-D-Ala-Gly-Phe-NH-NH-CO-Ph) | ~80% |
| 1c (H-Tyr-D-Ala-Gly-Phe-NH-NH-CO-CH2-Ph) | ~75% |
| 1d (H-Tyr-D-Ala-Gly-Phe-NH-NH-CO-(2-MeO)-Ph) | ~90% |
Data from a study on modified opioid peptides, showing varying levels of cytotoxicity based on C-terminal modifications.
Experimental Protocols
Accurate validation of synthetic peptides containing D-homoserine requires robust experimental protocols. The following sections detail the methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) with D-Homoserine Incorporation
This protocol describes the manual solid-phase synthesis of a peptide containing D-homoserine using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected L-amino acids
-
Fmoc-D-Homoserine(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
DIPEA (N,N-Diisopropylethylamine)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
TIPS (Triisopropylsilane)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: After each coupling and deprotection step, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For incorporating D-homoserine, use Fmoc-D-Homoserine(tBu)-OH in the corresponding coupling step.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
LC-MS/MS for D-Homoserine Peptide Validation
This protocol outlines a general method for the analysis of a synthetic peptide containing D-homoserine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified synthetic peptide
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 HPLC column
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Dilute further to a working concentration of 1-10 µg/mL.
-
LC Separation:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 5-10 µL of the peptide sample.
-
Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
-
MS Analysis:
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
Perform a survey scan (MS1) to identify the precursor ion of the peptide.
-
Select the most abundant charge state of the precursor ion for fragmentation (MS2).
-
Fragment the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Confirm the molecular weight of the synthetic peptide from the MS1 spectrum.
-
Analyze the MS2 fragmentation pattern to verify the amino acid sequence. The presence of b- and y-ions will confirm the sequence. The mass of the D-homoserine residue will be identical to that of L-homoserine.
-
2D-NMR for Structural Analysis
This protocol provides a general workflow for the structural analysis of a D-homoserine-containing peptide using two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.
Materials:
-
Highly purified (>95%) synthetic peptide
-
NMR buffer (e.g., 20 mM phosphate buffer, pH 6.0)
-
D₂O (Deuterium oxide)
-
NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 0.5-1.0 mM. Add 5-10% D₂O to the sample for the lock signal.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity, aggregation, and proper folding.
-
2D-NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This provides information about the peptide's three-dimensional structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If the peptide is ¹⁵N-labeled, an HSQC spectrum will provide a fingerprint of the peptide, with one peak for each backbone amide proton (except proline).
-
-
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Use the NOE cross-peaks to generate distance restraints.
-
Calculate the three-dimensional structure of the peptide using software like CYANA or XPLOR-NIH.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the validation of synthetic peptides containing D-homoserine.
Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Homoserine Peptide.
Caption: Experimental Workflow for LC-MS/MS Validation.
Caption: Impact of D-Homoserine on Proteolytic Stability.
References
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Boc-d-homoserine
Essential safety protocols and logistical plans are critical for the secure and effective handling of Boc-d-homoserine in any research setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and professionals in drug development to ensure safe operational practices and proper disposal of this amino acid derivative.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed or in contact with skin, and can cause skin and serious eye irritation.[1][2] Inhalation of this substance is also harmful and may lead to respiratory irritation[1][2]. As with many specialized chemical reagents, the full toxicological properties may not have been exhaustively investigated, underscoring the need for caution[3].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on established laboratory safety standards and the known hazards of the compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or Goggles | Conforming to EN166 or NIOSH standards is essential to protect against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use. Employ proper glove removal techniques to avoid skin contact. |
| Body | Laboratory coat | A standard, properly fitting lab coat is required to protect the skin from potential contact with the chemical. |
| Respiratory | NIOSH-approved respirator | A respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The specific type of respirator cartridge (e.g., P95, OV/AG/P99) should be chosen based on a thorough risk assessment. |
Operational Plan: A Step-by-Step Approach to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound should be performed within a certified chemical fume hood to control airborne exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Verify that all necessary PPE is available, in good condition, and fits the user correctly.
2. Handling the Compound:
-
Always wear the full complement of PPE as detailed in the table above.
-
To prevent the generation of dust, handle the solid material with care, using appropriate tools such as spatulas for transfers.
-
Keep the container tightly sealed when not in use.
3. In Case of a Spill:
-
Immediately evacuate the affected area.
-
If the spill is minor and you are trained in spill response, wear the appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust creation, and place it in a clearly labeled, sealed container for hazardous waste disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Chemical Waste: Unused or waste this compound should be treated as hazardous waste. It is recommended to dispose of it by burning in a chemical incinerator equipped with an afterburner and scrubber. Always consult with your institution's environmental health and safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
-
Contaminated Materials: All disposable PPE, such as gloves and wipes, that have come into contact with this compound should be collected in a sealed, labeled hazardous waste container.
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
To visually support these safety protocols, the following workflow diagram outlines the necessary steps for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
